Diazan
Description
Historical Context and Evolution of Research Perspectives
The study of compounds containing N-N bonds has a rich historical trajectory, evolving from early explorations of simple nitrogen hydrides like hydrazine (B178648) (H₂N-NH₂) to complex heterocyclic and open-chain systems. The foundational understanding of nitrogen chemistry laid the groundwork for the synthesis and characterization of more intricate N-N bond-containing structures. Early investigations into the reactivity and stability of these bonds paved the way for their eventual utilization in various chemical processes, including dye synthesis and pharmaceutical development. The evolution of research perspectives has seen a shift from purely synthetic endeavors to a deeper understanding of their electronic properties, reaction mechanisms, and biological activities.
Scope and Significance of Contemporary Diazan Research in Chemical Sciences
Contemporary research on "this compound" chemical systems is broad and highly significant across various chemical disciplines. These compounds are pivotal in:
Organic Synthesis: Serving as versatile building blocks for the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials.
Material Science: Contributing to the development of novel functional materials, such as dyes, pigments, and components for organic electronics ontosight.aiwikipedia.org.
Medicinal Chemistry: Many N-N bond-containing structures exhibit diverse biological activities, leading to their exploration as potential therapeutic agents ontosight.aiwikipedia.orgontosight.aiscialert.netontosight.aiontosight.ai.
Catalysis: Participating in various catalytic cycles, particularly in redox reactions due to the variable oxidation states of nitrogen.
Theoretical Chemistry: Providing interesting subjects for computational studies to understand bonding, electronic structure, and reactivity.
The ability of these compounds to undergo various transformations, including reduction, oxidation, and coupling reactions, underscores their importance in advancing chemical knowledge and developing new technologies ontosight.ai.
Classification of this compound Chemical Structures in Academic Literature
Chemical structures featuring N-N bonds are broadly classified into several categories based on their bonding arrangements and ring structures.
Azo compounds are organic compounds characterized by the presence of a diazenyl functional group, R−N=N−R′, where R and R′ can be either aryl or alkyl groups wikipedia.orgfishersci.com. The N=N group is commonly referred to as an azo group wikipedia.org.
Structure and Properties: Azo compounds are known for their vibrant colors, particularly reds, oranges, and yellows, due to the extensive π-delocalization involving the N=N group and attached aromatic systems, which form a conjugated chromophore wikipedia.orgscienceinfo.comnih.gov. They can exhibit pH dependence, with some, like methyl orange, serving as acid-base indicators due to distinct colors in their acid and salt forms wikipedia.orgscienceinfo.com. Aromatic azo compounds are generally stable and crystalline wikipedia.orgscienceinfo.com. Azobenzene (B91143) (C₁₂H₁₀N₂) is a prototypical aromatic azo compound that exists mainly as the trans isomer but can convert to the cis isomer upon illumination wikipedia.orgnih.gov.
Synthesis: The primary method for synthesizing aromatic azo compounds is azo coupling, an electrophilic substitution reaction where an aryl diazonium cation reacts with another aryl ring, especially those substituted with electron-donating groups wikipedia.orgscienceinfo.com. Oxidation of hydrazines (R−NH−NH−R′) also yields azo compounds wikipedia.orgscienceinfo.com.
Applications: Azo compounds are extensively used as dyes and pigments in the textile, printing, and other industries, accounting for a significant portion of all commercial dyes ontosight.aiwikipedia.orgscienceinfo.comnih.gov. They have also been explored for potential biological activities, including antimicrobial, antifungal, and anticancer properties ontosight.aiontosight.ai.
Diazines are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. They are isomeric with each other, differing in the positions of the nitrogen atoms.
Pyridazines: Pyridazine (B1198779) (C₄H₄N₂) is a six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2 wikipedia.orgchemicalbook.com. It is a colorless liquid with a boiling point of 208 °C and a melting point of -8 °C, and is miscible in water, dioxane, and ethanol (B145695) wikipedia.orgchemicalbook.comliberty.edu. Pyridazines are relatively rare in nature, possibly due to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis wikipedia.org. They are found in herbicides (e.g., credazine, pyridate) and several pharmaceutical drugs (e.g., cefozopran, cadralazine, minaprine, pipofezine, hydralazine) wikipedia.orgchemicalbook.com. Pyridazines are considered privileged structures in medicinal chemistry, capable of improving physicochemical properties of drug molecules by increasing water solubility and acting as hydrogen bond acceptors chemicalbook.com.
Pyrimidines: Pyrimidine (B1678525) (C₄H₄N₂) is a diazine with nitrogen atoms at positions 1 and 3 of the six-membered ring bionity.comnih.gov. It is a colorless crystalline solid with a melting point of 22 °C and a boiling point of 123-124 °C scialert.netchemicalbook.com. Pyrimidine is easily soluble in water, ethanol, and ether, exhibiting weak alkalinity chemicalbook.com. Compared to pyridine, pyrimidine is less basic, with a pKa value for protonated pyrimidine of 1.23 bionity.com. Pyrimidine derivatives are widely found in nature and are crucial components of nucleic acids (uracil, cytosine, thymine) and vitamin B1 scialert.netbionity.comchemicalbook.com. They are also of interest in medicinal chemistry for their potential as antimicrobial, antiviral, and anticancer agents ontosight.aiontosight.ai.
Pyrazines: Pyrazine (B50134) (C₄H₄N₂) is a symmetrical diazine with nitrogen atoms at positions 1 and 4 nih.govchemicalbook.com. It is a white crystalline solid with a strong odor, melting at 52 °C and boiling at 115 °C, and is soluble in water nih.govchemicalbook.comwikipedia.orgsolubilityofthings.com. Pyrazine is less basic than pyridine, pyridazine, and pyrimidine wikipedia.orgfoodb.ca. Pyrazine and various alkylpyrazines are significant flavor and aroma compounds found in baked and roasted goods chemicalbook.comwikipedia.org. Pyrazine derivatives have shown diverse biological activities, including antimicrobial and antitumor properties solubilityofthings.comfoodb.ca.
Benzo-Fused Analogues: These are derivatives where a benzene (B151609) ring is fused to a diazine ring. Examples include quinoxaline (B1680401) (a benzo-fused pyrazine), phthalazine (B143731) (a benzo-fused pyridazine), and quinazoline (B50416) (a benzo-fused pyrimidine). Luminol, a derivative of phthalazine, is a well-known example of a benzo-fused pyridazine system fishersci.com.
Diazeniumdiolates, commonly known as NONOates, are a class of compounds characterized by the general chemical formula R¹R²N−(NO⁻)−N=O, featuring an unusual arrangement of three sequential nitrogen atoms: an amine functional group, a bridging NO⁻ group, and a terminal nitrosyl group wikipedia.org.
Structure and Properties: Most known diazeniumdiolates form with the oxygen atoms cis to the double bond, which is the more thermodynamically stable configuration wikipedia.org. A key property of NONOates is their ability to release nitric oxide (NO) when in contact with water, a process that is pH-dependent wikipedia.orgresearchgate.netabsin.cncaymanchem.commdpi.comcaymanchem.com. They are generally stable in alkaline solutions (above pH 8.0) but decompose to release NO as the pH is lowered wikipedia.org. Different NONOates exhibit varying half-lives of NO release; for instance, PAPA NONOate has a half-life of approximately 77 minutes at 22-25°C, while DEA NONOate has a half-life of 16 minutes at 22-25°C at pH 7.4 absin.cncaymanchem.com. DETA NONOate has a half-life of 56 hours at 22-25°C at pH 7.4, releasing 2 moles of NO per mole of parent compound caymanchem.com.
Synthesis: Diazeniumdiolates are typically synthesized by reacting primary or secondary amines with nitric oxide (NO) under high pressure (e.g., 5 atm) and low-temperature basic conditions researchgate.netacs.org.
Significance: NONOates are widely studied as controlled nitric oxide donors, particularly in biological systems, due to NO's crucial roles in physiological processes like circulatory, immune, and neurological responses wikipedia.orgmdpi.comresearchgate.net. Their ability to provide a sustained release of NO makes them valuable tools in research and potential therapeutic applications, including antimicrobial and antibiofilm purposes wikipedia.orgmdpi.comgoogle.com.
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
CAS No. |
19690-35-8 |
|---|---|
Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
1,6-didiazohexane-2,5-dione |
InChI |
InChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2 |
InChI Key |
YRDXWCJQMHHUTN-GLIMQPGKSA-N |
SMILES |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Isomeric SMILES |
C(/C(=C/[N+]#N)/[O-])C/C(=C/[N+]#N)/[O-] |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Other CAS No. |
19690-35-8 |
Synonyms |
diazan diazane |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Advanced Approaches to Diazan Core Synthesis
The efficient construction of the this compound core necessitates innovative and sophisticated synthetic strategies. Contemporary methods have moved beyond traditional linear syntheses towards more convergent and atom-economical approaches.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single operation. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov In the context of this compound synthesis, MCRs can be employed to construct intricate heterocyclic systems in a convergent manner.
One notable example involves the use of diazo reagents in MCRs. For instance, the trapping of oxonium ylides, generated from diazo oxindoles and alcohols, with enyne-type organocobalt compounds under dual Rh/Ag catalysis leads to the formation of indolones with a quaternary carbon atom. nih.gov This highlights the utility of MCRs in constructing complex this compound-containing scaffolds.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Features |
| Multi-component Cascade | 3-formyl-chromones, ethyl 2-(pyridine-2-yl)acetate derivatives, amidine hydrochlorides | Cs2CO3, reflux in acetonitrile (B52724) or DMF | 4,5-dihydro-[4,5'-bipyrimidin]-6(1H)-ones | Formation of five bonds and cleavage of one bond in one pot. rsc.org |
| Dual Catalysis MCR | Diazo oxindoles, aliphatic alcohols, enyne-type organocobalt compounds | Rh/Ag catalysis | Indolones with a quaternary carbon | Trapping of in situ generated oxonium ylides. nih.gov |
Domino Reactions in this compound Synthesis
Domino reactions are a subset of cascade reactions where all subsequent transformations occur at the functionalities generated in the preceding step under the same reaction conditions. researchgate.net These reactions are highly efficient as they minimize the need for purification of intermediates, reduce solvent waste, and save time. e-bookshelf.de The synthesis of various nitrogen-containing heterocycles, which can be considered as this compound architectures, heavily relies on domino processes. nih.gov
For example, an efficient synthesis of 1,4-diazepanone derivatives has been achieved through a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. researchgate.net This reaction proceeds under mild, transition-metal-free conditions to afford the desired products with high regio- and diastereoselectivity. researchgate.net The intriguing aspects of this domino reaction include its mild conditions and suitability for scalable synthesis. researchgate.net
Another example is the synthesis of benzothiophene (B83047) derivatives through a radical/radical/oxidative/cation domino reaction mediated by visible light. nih.gov While not a direct synthesis of a simple this compound, this illustrates the power of domino reactions in constructing complex heterocyclic systems that can be precursors or analogues to this compound-containing molecules.
| Domino Reaction | Starting Materials | Key Transformations | Product | Significance |
| Aza-Michael/SN2 Cyclization | 1-Azadienes, α-Halogenoacetamides | Aza-Michael addition followed by intramolecular nucleophilic substitution | 1,4-Diazepanone derivatives | Mild, transition-metal-free, high regio- and diastereoselectivity. researchgate.net |
| Radical/Radical/Oxidative/Cation | o-methylthio-benzenediazonium salt, p-nitro phenyl acetylene | Visible light-mediated radical cascade | Benzothiophene derivatives | Demonstrates the complexity achievable with domino radical reactions. nih.gov |
Regioselective and Stereoselective Synthesis
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules, as the biological activity of a compound is often dictated by its three-dimensional structure. mit.edu Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. khanacademy.orgyoutube.com
A novel and simple one-pot synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones demonstrates excellent regioselectivity. nih.gov This reaction proceeds through a sequential 1,4-conjugated addition followed by a regioselective 7-exo cyclization. nih.gov Similarly, titanocene(II)-promoted cross-coupling between (Z)-alkenyl methyl sulfones and terminal allenes produces 1,4-dienes with high regioselectivity. nih.gov
Stereoselective multicomponent reactions have been explored for the synthesis and transformation of various heterocycles. mdpi.com For instance, the synthesis of enantiomerically enriched β-thio-α-hydroxy and α-chloro carboxylic acid and ester building blocks can be achieved through the diazotization of S-sulfonyl-cysteines. mit.edu
Controllable and Divergent Synthesis Strategies for this compound Architectures
Controllable and divergent synthesis strategies are emerging as powerful tools for generating structural diversity from common precursors. beilstein-journals.orgnih.gov These methods allow for the selective formation of different products from the same starting material by carefully tuning reaction parameters such as catalysts, ligands, solvents, temperature, and the use of acids or bases. beilstein-journals.orgnih.gov
A divergent strategy for the diastereocontrolled synthesis of small- and medium-ring heterocycles, including nitrogen-containing rings, has been reported. nih.govuni-luebeck.de This approach allows for modular access to a diverse collection of nine-membered ring heterocycles in a one-pot cascade with complete diastereocontrol. nih.govuni-luebeck.de The ability to control reaction pathways is crucial for creating libraries of related compounds for drug discovery and materials science. beilstein-journals.orgnih.gov For example, by controlling the acidic or basic conditions, the synthesis of two distinct types of functionalized indoles can be achieved from a common intermediate. beilstein-journals.orgnih.gov
Functionalization and Derivatization Techniques
Once the core this compound structure is assembled, further functionalization is often necessary to fine-tune its properties. Deprotonative metalation followed by electrophilic trapping is a powerful method for introducing a wide range of substituents onto a heterocyclic core.
Deprotonative Metalation and Electrophilic Trapping
Deprotonative metalation involves the removal of a proton from a carbon or heteroatom using a strong base, typically an organolithium reagent, to generate a carbanion or a related nucleophilic species. This intermediate can then be "trapped" by an electrophile to form a new carbon-carbon or carbon-heteroatom bond.
The α-lithiation of N-thiopivaloylazetidin-3-ol and subsequent electrophilic trapping provides access to a range of 2-substituted 3-hydroxyazetidines with generally good trans-diastereoselectivity. nih.gov Deuterium labeling studies have provided insights into the stereochemical outcome of this process, indicating that the initial deprotonation occurs preferentially in a trans-selective manner. nih.gov
Post-Synthetic Modification of this compound Scaffolds
Post-synthetic modification (PSM) is a powerful strategy for the diversification of this compound-containing scaffolds, allowing for the introduction of new functional groups and the fine-tuning of molecular properties after the core heterocyclic ring has been constructed. This approach is particularly valuable in the development of materials and pharmaceuticals, where a range of analogues is often required for screening and optimization. By modifying a common this compound-based intermediate, PSM provides a more efficient route to a library of compounds compared to de novo synthesis of each derivative.
One notable example of PSM on a this compound-containing framework is the modification of zeolitic imidazolate frameworks (ZIFs). For instance, a triazole-based ligand has been introduced into the zeolitic imidazolate framework-7 (ZIF-7) through a post-synthetic ligand exchange strategy. This modification maintains the original framework, high stability, and morphology of the ZIF, while introducing extra uncoordinated nitrogen atoms. These additional nitrogen atoms enhance π-π and Lewis acid-base interactions within the framework nih.gov.
Another approach to PSM involves the functionalization of a pre-formed this compound-containing scaffold. For example, a novel 2H-thiazolo[4,5-d] acs.orgrsc.orgnih.govtriazole (ThTz) system, which contains a triazole (a type of diazole) ring, has been synthesized with a sulfone group on the thiazole (B1198619) ring. This sulfone moiety acts as a versatile reactive handle, enabling a variety of subsequent transformations. These include nucleophilic aromatic substitution (SNAr) reactions, metal-catalyzed couplings, and radical-based alkylations. Furthermore, the triazole ring of the ThTz scaffold can also be functionalized, highlighting the potential of this system as a valuable building block in medicinal chemistry for scaffold hopping strategies rsc.org.
The ability to perform PSM on this compound scaffolds allows for the late-stage introduction of molecular complexity and diversity, which is a significant advantage in the discovery of new materials and therapeutic agents.
Strategic Placement of Functional Groups in this compound Derivatives
The strategic placement of functional groups on this compound derivatives is crucial for controlling their chemical reactivity, physical properties, and biological activity. The regioselectivity of functionalization, or the ability to introduce a substituent at a specific position on the this compound ring, is a key challenge and an area of active research in synthetic organic chemistry.
For pyrazole (B372694), a common this compound scaffold, the regioselective synthesis of highly functionalized derivatives has been achieved from N-tosylhydrazones. This method has proven to be general for a wide range of substrates and demonstrates excellent tolerance to various substituents. The utility of this strategy has been showcased in the formal synthesis of ibrutinib, a pharmaceutical agent acs.org.
The regioselective synthesis of C3-hydroxyarylated pyrazoles has also been reported through the reaction of pyrazole N-oxides with arynes under mild conditions. Significantly, this method does not require the C4 and C5 positions of the pyrazole ring to be already functionalized to achieve regioselectivity. This approach was successfully applied to the synthesis of a JAK 1/2 inhibitor nih.gov.
Furthermore, a base-mediated reaction of triaryl/alkyl pyrylium (B1242799) tetrafluoroborate (B81430) salts with α-diazo-phosphonates, sulfones, and trifluoromethyl compounds yields functionalized pyrazole-chalcones. This reaction proceeds with a high degree of regioselectivity, affording formal 1,3-dipolar cycloaddition products rsc.orgdntb.gov.ua.
The development of methods for the direct functionalization of the pyrazole core is also of significant interest. For example, a regioselective C-4 thiocyanation and selenocyanation of the pyrazole skeleton has been achieved using PhICl2 and NH4SCN/KSeCN. This direct C-H functionalization provides an efficient route to 4-functionalized pyrazoles beilstein-journals.org.
The ability to strategically place functional groups on the this compound scaffold is essential for the rational design of molecules with desired properties. These regioselective synthetic methods provide chemists with the tools to create complex and diverse this compound derivatives for a wide range of applications.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing importance, driven by the need for more sustainable and environmentally friendly chemical processes. Key aspects of green chemistry in this context include the use of alternative reaction media, the development of catalytic methods, and the application of energy-efficient technologies.
Solvent-Free and Aqueous Media Approaches
The use of solvent-free conditions or aqueous media in chemical synthesis is a cornerstone of green chemistry, as it reduces or eliminates the use of volatile organic compounds (VOCs) that are often hazardous and polluting.
Solvent-free synthesis has been successfully applied to the preparation of various this compound-containing compounds. For example, an ultrasound-assisted preparation of 1,4-diazabutadienes has been developed through the smooth condensation of diketones with amines under solvent-free conditions. This method is notable for its experimental simplicity, mild conditions, short reaction times (2-15 minutes), and high yields (71-98%) rsc.org.
In another example, the reductive azo cyclization step in a two-step synthesis of diazocine, a this compound-containing macrocycle, was performed as a solvent-free reaction with lead powder in a ball mill, achieving a 51% yield. This approach is an improvement over previous methods that suffered from low yields and harsh reaction conditions nih.gov.
Aqueous media also provides a green alternative for the synthesis of this compound derivatives. Chitosan, a sustainable and biodegradable polymer, has been used as a heterogeneous catalyst for the preparation of α-diazo carbonyl compounds in an aqueous medium. This process is environmentally benign, and the biocatalyst can be recovered and reused, although with a slight reduction in catalytic activity after four reuses beilstein-journals.org.
The following table summarizes some examples of solvent-free and aqueous media approaches in this compound synthesis:
| Product | Reaction Type | Conditions | Yield | Reference |
| 1,4-Diazabutadienes | Condensation | Ultrasound, Solvent-free | 71-98% | rsc.org |
| Diazocine | Reductive Azo Cyclization | Ball mill, Solvent-free | 51% | nih.gov |
| α-Diazo Carbonyl Compounds | Diazo Transfer | Chitosan catalyst, Aqueous media | 50-92% | beilstein-journals.org |
Catalytic Methods in Sustainable this compound Synthesis
Catalytic methods are fundamental to sustainable synthesis as they allow for reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced waste generation. The development of novel catalysts is a key focus in the green synthesis of this compound derivatives.
Transition-metal catalysts have been widely explored for their ability to promote a variety of transformations leading to this compound-containing compounds. For instance, rhodium(II) catalysts are effective in promoting various reactions of diazo compounds, including insertion reactions, cyclopropanation, and ylide formation, which are key steps in the synthesis of many this compound derivatives mdpi.com. Copper(I) N-heterocyclic carbene complexes have also been used to catalyze the cyclopropenation of internal alkynylsilanes and diazoacetates mdpi.com.
In the context of sustainable synthesis, there is a growing interest in replacing noble metal catalysts with more abundant and less toxic base metals. Iron complexes, for example, have been developed for the synthesis of allenylboronates from propargyl acetates, showcasing the potential of base metals in catalysis erowid.org.
Organocatalysis, which utilizes small organic molecules as catalysts, offers another green alternative to metal-based catalysis. These catalysts are often derived from natural products and are generally less toxic and more stable than their metal-containing counterparts.
The following table provides examples of catalytic methods used in the synthesis of this compound-related compounds:
| Catalyst Type | Reaction | Substrates | Product | Reference |
| Rhodium(II) | Insertion, Cyclopropanation | Diazo compounds | Various heterocycles | mdpi.com |
| Copper(I) NHC | Cyclopropenation | Alkynylsilanes, Diazoacetates | Cyclopropenes | mdpi.com |
| Iron Complex | Borylation | Propargylic Acetates | Allenylboronates | erowid.org |
| Chitosan | Diazo Transfer | Active Methylene Compounds | α-Diazo Carbonyl Compounds | beilstein-journals.org |
Microwave and Ultrasound-Assisted Synthesis
Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance the efficiency of chemical reactions, leading to shorter reaction times, higher yields, and often improved product purity. These techniques are well-aligned with the principles of green chemistry as they can reduce energy consumption and minimize the formation of byproducts.
Microwave-assisted synthesis has been employed for the preparation of a variety of this compound-containing heterocycles. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been achieved through a microwave-assisted procedure, which allows for rapid and efficient reaction, often in the absence of a solvent nih.gov. In another application, a microwave-assisted, solventless, one-pot cyclization was used to obtain an antitumor amide in just a few minutes and with high yields youtube.com. The synthesis of coumarin-azo derivatives has also been shown to be more efficient under microwave irradiation compared to conventional heating, with higher yields and significantly shorter reaction times (minutes versus hours) nih.gov.
Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of this compound derivatives. The preparation of 1,4-diazabutadienes under solvent-free conditions is significantly accelerated by ultrasonic irradiation, with reaction times as short as 2-15 minutes rsc.orgdntb.gov.ua. Similarly, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been achieved using ultrasonic irradiation under solvent-free conditions, providing an eco-friendly and efficient approach with high yields and simple workups nih.gov.
The table below compares reaction times and yields for conventional versus microwave-assisted synthesis of coumarin-azo derivatives nih.gov:
| Synthesis Step | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |
| Knoevenagel Condensation | 8-18 h, 56-79% | 8-17 min, 74-85% |
| Hydrolysis | 6 h, 76-85% | 6 min, 82-94% |
Retrosynthetic Analysis in this compound Target Molecule Design
Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the synthesis of a target molecule. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known and reliable chemical reactions. This backward-looking approach allows chemists to devise multiple synthetic routes and choose the most efficient and practical one.
The core of retrosynthetic analysis is the identification of "strategic bonds" within the target molecule. These are bonds that can be easily formed through known synthetic methods. In the context of this compound-containing molecules, strategic bonds are often the carbon-nitrogen bonds of the heterocyclic ring, as well as bonds connecting substituents to the ring.
A classic example of retrosynthetic analysis in the design of a this compound-containing molecule is the synthesis of Diazepam (Valium). The analysis of Diazepam reveals several strategic bonds. Disconnecting the methyl group from the nitrogen atom suggests an alkylation reaction as the final step. The amide bond within the seven-membered ring can be disconnected, leading to a precursor containing an amino group and an ester. This disconnection corresponds to an intramolecular amidation or lactamization reaction. Further disconnection of the amino-benzophenone precursor can lead to simpler starting materials like p-chloroaniline and benzoyl chloride through a Friedel-Crafts acylation youtube.comresearchgate.net.
The retrosynthetic analysis of a pyrazolone, another this compound-containing heterocycle, also involves the disconnection of C-N bonds. The five-membered ring can be opened to reveal a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, which can be formed through a condensation reaction youtube.com.
The process of retrosynthetic analysis can be summarized in the following steps:
Identify the target molecule.
Identify functional groups and strategic bonds.
Perform disconnections that correspond to known and reliable reactions.
Identify the synthons (idealized fragments resulting from a disconnection) and their synthetic equivalents (the real chemical reagents that correspond to the synthons).
Repeat the process for the precursor molecules until simple, commercially available starting materials are reached.
This systematic approach allows for the logical and efficient design of synthetic routes to complex this compound-containing target molecules.
Disconnection Strategies for N-N Bonds and Adjacent Linkages
In the retrosynthetic analysis of diazane derivatives, the most fundamental disconnections involve the N-N bond itself or the adjacent carbon-nitrogen (C-N) bonds. amazonaws.com Each disconnection corresponds to a specific type of forward synthetic reaction.
N-N Bond Disconnection
The most direct retrosynthetic approach for the diazane core is the disconnection of the N-N bond. This strategy simplifies the target molecule into two nitrogen-based synthons, which are typically equivalents of an amine nucleophile and an amine electrophile.
N-N Disconnection: R¹R²N-NR³R⁴ ⇒ R¹R²N⁻ (nucleophile) + R³R⁴N⁺ (electrophile)
This disconnection corresponds to several classes of forward synthetic reactions:
Electrophilic Amination: A primary or secondary amine (the nucleophile) is reacted with an electrophilic aminating agent. A common method involves the use of oxaziridines for the synthesis of N-Boc protected hydrazines. organic-chemistry.org
Reductive Coupling: Two nitrogen-containing functional groups are coupled under reductive conditions. For instance, the cross-selective intermolecular reductive coupling of nitroarenes and anilines can form unsymmetrical hydrazines. organic-chemistry.org
Aza-Lossen Rearrangement: This method converts amines into complex hydrazine derivatives under mild conditions, allowing for chemoselective N-N bond formation. organic-chemistry.org
Oxidative Coupling: Direct oxidative coupling of ammonia (B1221849) or its surrogates, such as benzophenone (B1666685) imine, can form the N-N bond, which upon hydrolysis yields hydrazine. nih.gov
C-N Bond Disconnection
Alternatively, retrosynthesis can proceed by disconnecting a C-N bond adjacent to the diazane core. This approach retains the N-N bond within one of the precursors and is particularly useful for synthesizing substituted hydrazines.
C-N Disconnection: R¹R²N-NR³-R⁴ ⇒ R¹R²N-NR³⁻ (hydrazine nucleophile) + R⁴⁺ (carbon electrophile)
The forward reactions corresponding to this disconnection are among the most common methods for preparing substituted diazanes:
N-Alkylation: A hydrazine derivative is reacted with an alkylating agent, such as an alkyl halide. This method can be challenging due to potential over-alkylation. organic-chemistry.orgyoutube.com
Reductive Hydrazination: This involves the reaction of a hydrazine with an aldehyde or ketone to form a hydrazone, which is subsequently reduced to the target substituted hydrazine. This two-step sequence provides better control over the degree of substitution compared to direct alkylation. nih.gov
N-Arylation: A hydrazine is coupled with an aryl halide or other aryl electrophile, often using transition metal catalysis (e.g., copper- or palladium-catalyzed reactions) to form N-aryl hydrazines. organic-chemistry.org
The following table summarizes these key disconnection strategies and the corresponding forward synthetic reactions.
| Disconnection Site | Retrosynthetic Step (Target ⇒ Precursors) | Corresponding Forward Reaction Type | Example Reaction |
| N-N Bond | Unsymmetrical Hydrazine ⇒ Nitroarene + Aniline | Reductive N-N Cross-Coupling | Catalytic reduction of a nitroarene in the presence of an aniline. organic-chemistry.org |
| N-N Bond | N-Boc Hydrazine ⇒ Amine + Oxaziridine | Electrophilic Amination | Reaction of a primary amine with a diethylketomalonate-derived oxaziridine. organic-chemistry.org |
| C-N Bond | Alkyl Hydrazine ⇒ Hydrazine + Aldehyde/Ketone | Reductive Hydrazination | Condensation of hydrazine with a carbonyl compound followed by reduction of the resulting hydrazone. nih.gov |
| C-N Bond | Aryl Hydrazide ⇒ N-Boc Hydrazine + Aryl Bromide | Copper-Catalyzed N-Arylation | CuI-catalyzed coupling of N-Boc hydrazine with an aryl bromide. organic-chemistry.org |
Functional Group Interconversions (FGIs) in Retrosynthetic Pathways
Common FGI strategies in the retrosynthesis of diazane derivatives include:
Reduction of Precursors: Many stable nitrogen-containing functional groups can be reduced to form the diazane moiety. In a retrosynthetic sense, the diazane is transformed into one of these precursors via an FGI.
Hydrazone/Hydrazide ⇒ Hydrazine: A substituted hydrazine can be retrosynthetically derived from a hydrazone or hydrazide. The forward synthesis involves the reduction of the C=N bond of the hydrazone or the carbonyl group of the hydrazide.
Azo Compound ⇒ Hydrazine: The R-N=N-R' functionality can be readily reduced to the corresponding hydrazine (R-NH-NH-R'). Therefore, an FGI from the hydrazine to the azo compound is a valid retrosynthetic step.
Nitroaromatic ⇒ Arylhydrazine: A common route to arylhydrazines involves the reduction of a nitro group. The retrosynthesis involves an FGI from the hydrazine group to a nitro group (Ar-NHNH₂ ⇒ Ar-NO₂). The synthesis proceeds by reducing the nitroarene, often via a diazonium salt intermediate.
Use of Protecting Groups: An FGI can represent the introduction of a protecting group to temporarily mask the reactivity of one of the nitrogen atoms.
Hydrazine ⇒ Carbazate: A free hydrazine can be retrosynthetically converted to a protected form, such as an N-Boc hydrazine (a carbazate). This FGI allows for selective functionalization of the unprotected nitrogen in the forward synthesis, followed by a final deprotection step. researchgate.net
The table below outlines key FGIs used in planning the synthesis of diazane derivatives.
| Target Functional Group | Precursor Functional Group (after FGI) | Forward Reaction Type | Purpose of FGI |
| Substituted Hydrazine | Hydrazone | Reduction | Enables C-N bond formation via a stable intermediate, avoiding over-alkylation. |
| Substituted Hydrazine | Acyl Hydrazide | Reduction | Utilizes stable hydrazide precursors for substitution, followed by reduction. |
| Arylhydrazine | Nitroarene | Reduction | Allows the use of widely available nitroaromatics as starting materials. |
| Monosubstituted Hydrazine | N-Boc Hydrazine (Carbazate) | Deprotection | Facilitates selective functionalization by masking the reactivity of one nitrogen atom. |
Chemoselectivity Considerations in Retrosynthesis
Chemoselectivity—the ability to react with one functional group in the presence of others—is a paramount consideration in the synthesis of complex diazane derivatives. amazonaws.com A retrosynthetic plan is only viable if the corresponding forward reactions can be performed with a high degree of selectivity.
Key chemoselectivity challenges in diazane synthesis include:
Over-Alkylation/Arylation: Hydrazine (N₂H₄) and its monosubstituted derivatives possess two nucleophilic nitrogen atoms. Direct reaction with an alkylating or arylating agent can lead to a mixture of products with varying degrees of substitution (mono-, 1,1-di-, 1,2-di-, tri-, and tetra-substituted). youtube.com A robust retrosynthetic plan must circumvent this issue.
Regioselectivity: For unsymmetrical hydrazines, controlling which nitrogen atom reacts is critical. For instance, in the alkylation of phenylhydrazine, the reaction can occur at the N1 (substituted) or N2 (unsubstituted) position. The desired disconnection must lead to a forward reaction that favors the correct regioisomer.
Competition with Other Functional Groups: The target molecule may contain other reactive sites. The chosen synthetic steps for constructing or modifying the diazane core must be compatible with these other groups.
Strategies to address these chemoselectivity issues must be embedded within the retrosynthetic analysis:
Strategic Use of FGI: As discussed previously, converting the target hydrazine to a precursor like a hydrazone or hydrazide is a powerful strategy. For example, disconnecting a 1,1-dialkylhydrazine to a hydrazone and then to a monoalkylhydrazine and a ketone allows for a controlled, stepwise synthesis, thus avoiding over-alkylation.
Incorporation of Protecting Groups: A retrosynthetic plan can include steps for the addition and removal of protecting groups. By converting a hydrazine to an N-Boc derivative, one nitrogen atom is deactivated as a nucleophile, allowing for selective functionalization of the other. organic-chemistry.org The disconnection would be Target ⇒ Protected intermediate, which is an FGI.
Choosing Inherently Selective Reactions: The disconnection should correspond to a known, reliable, and selective reaction. For example, the CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides regioselectively affords N-acyl-N',N'-disubstituted hydrazines. organic-chemistry.org Planning a synthesis around such a reaction ensures high regioselectivity.
The following table summarizes common chemoselectivity problems and the corresponding retrosynthetic solutions.
| Chemoselectivity Problem | Retrosynthetic Strategy | Corresponding Forward Approach |
| Over-alkylation | FGI: Disconnect the target hydrazine to a hydrazone intermediate. | Stepwise synthesis: Form a hydrazone from a mono-substituted hydrazine and a carbonyl, then reduce the C=N bond. |
| Lack of Regioselectivity | FGI: Introduce a directing or protecting group (e.g., Boc, Acyl). | Protect one nitrogen to direct substitution to the other, followed by deprotection. |
| Competition from other functional groups | Choose disconnections that correspond to mild and highly selective reactions. | Employ chemoselective reagents (e.g., enzymatic catalysts) or reactions known to tolerate a wide range of functional groups. organic-chemistry.orgnih.gov |
Reactivity and Mechanistic Elucidation
Fundamental Reaction Pathways of Diazan Systems
The decomposition of diazo compounds is a fundamental process that typically proceeds through thermal, photoinitiated, or metal-catalyzed pathways. mdpi.comrsc.org These reactions lead to the formation of highly reactive carbene or metal carbenoid intermediates, which can subsequently undergo a variety of synthetic transformations. mdpi.comrsc.org The general mechanism involves the elimination of a nitrogen molecule.
One of the most well-studied decomposition reactions is the Wolff rearrangement of α-diazocarbonyl compounds. mdpi.com This photochemical process results in the elimination of nitrogen and a 1,2-rearrangement to form ketene intermediates. mdpi.com These ketenes are typically not isolated but are trapped in situ by various reactants. mdpi.com
Under thermal conditions, one proposed mechanism for the decomposition of certain diazo compounds, such as triazolyl diazoacetates, involves one of the diazo moieties forming a carbene while the other recombines to the triazole. nih.gov
The photochemical reactivity of diazo compounds has been a subject of significant research, leading to a wide range of synthetically useful transformations. mdpi.comrsc.org Upon irradiation with light, diazo compounds can generate carbenes, which are crucial intermediates in organic chemistry. nih.govresearchgate.net The nature of the carbene, whether singlet or triplet, can depend on the reaction conditions. nih.gov
Photochemical reactions of diazocarbonyl compounds are well-established methods for ring contraction and the homologation of carboxylic acids. researchgate.net Direct irradiation with UV light typically leads to the elimination of nitrogen and the generation of carbenes or ketenes, which then undergo further reactions. researchgate.net Recent advancements have also explored the use of visible light to promote carbene transfer reactions, offering a milder and more environmentally benign approach. researchgate.net
The solvent can play a crucial role in the photochemical reactivity of diazo compounds. While many transformations are performed in relatively inert solvents like dichloromethane (DCM), some diazo compounds, such as triazolyl diazoacetates, have been found to react with DCM under blue light irradiation to form halogenated products. nih.gov In other common non-halogenated solvents, C-H or X-H insertion reactions can occur. nih.gov The reactivity of diazo compounds under photochemical conditions has been harnessed for various synthetic applications, including arylation, X-H insertion, and cyclopropanation reactions. nih.gov
Table 1: Photochemical Reactions of Triazolyl Diazoacetate in Different Solvents
| Solvent | Reaction Type | Product |
|---|---|---|
| Dichloromethane (DCM) | Reaction with solvent | Halogenated products |
| Other common solvents | C-H or X-H insertion | Insertion products |
| Dimethyl decarbonate | Allows reactions with other reagents | Varies with reagent |
The hydrolysis of diazo functional groups can be catalyzed by acids. researchgate.net The mechanism of this reaction can vary depending on the structure of the diazo compound. For instance, the acid-catalyzed hydrolysis of 1-diazo-2-indanone in dilute aqueous perchloric acid proceeds via a rate-determining hydron transfer from the hydronium ion to the diazo carbon atom. This is followed by the rapid displacement of the diazo nitrogen by a water molecule. researchgate.net Evidence for this mechanism includes a normal kinetic isotope effect (kH+/kD+ > 1). researchgate.net
In contrast, the hydrolysis of 2-diazo-1-indanone under similar conditions exhibits a hydronium ion catalytic coefficient that is two orders of magnitude greater and a kinetic isotope effect close to unity (kH+/kD+ ≈ 1.2). researchgate.net This suggests a mechanism where both the protonation of the diazo carbon and the displacement of the nitrogen are partially rate-determining. researchgate.net The significant difference in reactivity between these two isomers is attributed to differing electron densities on their respective diazo carbon atoms. researchgate.net
In some cases, the hydrolysis of diazo compounds involves a pre-equilibrium protonation of the diazo carbon, followed by a rate-determining loss of nitrogen. researchgate.net This is supported by studies on diazoacetaldehyde, which show that hydrogen exchange at the diazo carbon occurs more rapidly than hydrolysis. researchgate.net
The concept of oxidation and reduction in organic chemistry can be understood as a change in the number of bonds from a carbon atom to oxygen or hydrogen. youtube.com An increase in the number of carbon-oxygen bonds or a decrease in the number of carbon-hydrogen bonds is considered an oxidation, while the reverse is a reduction. youtube.com
Diazo compounds can participate in redox reactions. For example, redox-active diazo compounds have been developed for use in C-H and Si-H functionalization reactions. diva-portal.org In some systems, self-sensitized photoreductants like dihydronicotinamides can be used to generate alkyl radicals from redox-active carboxylates in the presence of blue light, a process that is independent of photocatalysts or inorganic reductants. diva-portal.org
The electrochemical reductive grafting of diazonium salts is another example of the redox chemistry of related compounds, providing an effective method for creating organic monolayers. researchgate.net
Reaction Kinetics and Thermodynamic Studies
The determination of the rate law, which describes the relationship between reactant concentrations and the reaction rate, is a central aspect of chemical kinetics. upi.edu Experimental data are used to determine the reaction order with respect to each reactant and the specific rate constant. libretexts.org
Several methods are employed to determine these kinetic parameters from concentration versus time data, including the initial rates method, as well as integral and differential methods. upi.eduetomica.org The initial rates method involves measuring the reaction rate at different initial concentrations of reactants while keeping others constant to deduce the reaction order for each reactant. libretexts.orgkhanacademy.org
For the acid-catalyzed hydrolysis of diazo compounds, kinetic studies have been used to determine hydronium ion catalytic coefficients and solvent isotope effects, which provide insight into the reaction mechanism. researchgate.net
Table 2: Kinetic Data for the Acid-Catalyzed Hydrolysis of Diazo Compounds in Aqueous Perchloric Acid
| Compound | Hydronium Ion Catalytic Coefficient (kH+, (mol/L)⁻¹ s⁻¹) | Kinetic Isotope Effect (kH+/kD+) |
|---|---|---|
| 1-diazo-2-indanone | 5.7 x 10⁻³ | 2.9 |
| 2-diazo-1-indanone | 5.9 x 10⁻¹ | 1.2 |
| Diazoacetaldehyde | Not reported | 0.55 |
Once a rate equation is assumed, the integral method involves integrating the material balance to obtain a relationship between concentration and time, which can then be linearized and plotted to test its fit with experimental data. ovgu.de From the slope and intercept of a well-fitting plot, the unknown parameters in the rate equation can be estimated. ovgu.de
Activation Energy and Transition State Analysis
The activation energy (Ea) and the nature of the transition state are fundamental to understanding the kinetics of chemical reactions involving this compound (hydrazine) and its derivatives. Computational studies have been instrumental in elucidating these parameters for various reaction pathways.
For instance, the formation of N-Nitrosodimethylamine (NDMA), a carcinogenic agent, from the ozonation of unsymmetrical dimethylhydrazine (UDMH) has been explored computationally. These calculations reveal that the reactions proceed through an initial hydrogen abstraction from the hydrazine's -NH2 group, followed by the oxidation of the resulting N-radical species nih.gov. The formation of a key intermediate, DMAN, which subsequently oxidizes to NDMA, involves significant activation barriers. The final oxidation step from the intermediate TMT to NDMA has a particularly high calculated activation barrier of 42 kcal/mol, which aligns with experimental observations of lower NDMA yields from this pathway nih.gov.
In the context of heterogeneous catalysis, density functional theory (DFT) calculations have been applied to understand the synthesis of hydrazine (B178648). The associative gas-phase mechanism involves two primary activation barriers: 730 kJ/mol for the hydrogenation of N₂ to NNH₂ and 658 kJ/mol for the step from H₂NNH₂ to H₃NNH₃ researchgate.netnih.gov. However, when catalyzed on a Co₃Mo₃N surface with nitrogen vacancies, the mechanism changes significantly. A crucial NNH₂ intermediate can form via the Eley-Rideal mechanism, and the subsequent highest relative barrier in the heterogeneous process is dramatically lowered to 213 kJ/mol, indicating a much more energetically favorable route for hydrazine synthesis researchgate.netnih.gov.
Further studies on the reaction kinetics of hydrazine-based fuels provide additional insights. The reaction of monomethylhydrazine (MMH) with NO₂, a key process in hypergolic ignition, has been analyzed. The minimum energy path from the CH₃NHNH₂ + NO₂ reactants to the HONO-containing product involves a transition state with an energy of 8.6 kcal/mol mdpi.com. Theoretical estimations based on transition state theory are crucial for developing kinetic models for the combustion and decomposition of these energetic fuels mdpi.com.
Table 1: Calculated Activation Energies for Various this compound Reactions
| Reaction | Method | Calculated Activation Energy/Barrier | Reference |
|---|---|---|---|
| TMT → NDMA (Ozonation) | Second-order Møller–Plesset (MP2) | 42 kcal/mol | nih.gov |
| N₂ → NNH₂ (Gas Phase) | Density Functional Theory (DFT) | 730 kJ/mol | researchgate.netnih.gov |
| H₂NNH₂ → H₃NNH₃ (Gas Phase) | Density Functional Theory (DFT) | 658 kJ/mol | researchgate.netnih.gov |
| Heterogeneous Hydrazine Synthesis | Density Functional Theory (DFT) | 213 kJ/mol | researchgate.netnih.gov |
Thermochemical Characterization of Energetic this compound Derivatives
The performance of energetic materials is intrinsically linked to their thermochemical properties, particularly the enthalpy of formation (ΔHf). For this compound derivatives, a high positive enthalpy of formation is desirable as it contributes to a greater energy release upon decomposition.
Computational chemistry is a key tool for determining the thermochemical properties of novel energetic compounds. A theoretical study on a series of oxygen-rich hydrazine derivatives, modified with -NO₂ and NO₃⁻ groups, was conducted to evaluate their potential as powerful, green oxidants. These calculations provided essential thermodynamic parameters, revealing that the designed compounds exhibit performance superior to traditional oxidants used in propellants nih.gov.
The 1,2,4,5-tetrazine family of high-nitrogen energetic materials often incorporates this compound moieties or is formulated as hydrazine salts to enhance energetic properties. For example, 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine (HTATz) and its hydrazine salt (HTATz·N₂H₄) both show high heats of formation, calculated at 623 kJ mol⁻¹ and 669 kJ mol⁻¹, respectively nih.gov. The heats of formation for a series of asymmetrically substituted tetrazines, including hydrazinium salts, were calculated using isodesmic reactions. All the studied compounds possess positive ΔHf values that are significantly higher than that of trinitrotoluene (TNT) nih.gov.
In addition to designing new molecules, research has focused on additives that generate hydrazine in situ during thermal decomposition to improve the performance of existing energetic materials. Computational methods have been used to determine the thermochemical and kinetic parameters for the dissociation of various N₂H₃-containing hydrocarbons into a hydrocarbon and hydrazine dtic.mil. This approach allows for the selection of additives that release hydrazine within a specific temperature window, optimizing its beneficial effects on the combustion process dtic.mil.
Table 2: Enthalpy of Formation for Selected Energetic this compound Derivatives
| Compound | Abbreviation | Calculated Enthalpy of Formation (kJ mol⁻¹) | Reference |
|---|---|---|---|
| 3-hydrazino-6-(1H-1,2,3,4-tetrazol-5-ylimino)-1,2,4,5-tetrazine | HTATz | 623 | nih.gov |
Mechanistic Investigations using Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time, providing unique insights into molecular structures and reaction kinetics. It is particularly valuable for identifying transient intermediates and final products in reactions involving this compound and its derivatives.
The mechanism of CO₂ capture in aqueous hydrazine solutions has been elucidated using a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. These studies identified the formation of both hydrazine mono-carbamate and hydrazine di-carbamate as reaction products rsc.org. Exchange NMR spectroscopy further revealed that these products exist in a dynamic equilibrium, with CO₂ exchange occurring between the mono- and di-carbamate species, alongside rapid proton transfer processes rsc.org.
Real-time ¹H NMR spectroscopy has also been employed to monitor the consumption of reactants and the accumulation of products in the cyclization of β‐chlorovinyl thiohydrazones (hydrazine derivatives) to form pyridazines researchgate.net. This allows for detailed kinetic analysis and supports the elucidation of the reaction mechanism. Similarly, the metabolism of hydrazine in rats was investigated using high-resolution proton NMR of urine, which successfully identified several metabolites, including acetyl- and diacetylhydrazine, as well as a cyclized product formed from a hydrazone of 2-oxoglutarate nih.gov.
NMR titration is another valuable application for mechanistic confirmation. In the development of a chemosensor for hydrazine, ¹H and ¹³C NMR titrations were performed. The spectral changes upon the addition of hydrazine, such as the shifting of the vinylic proton peak, confirmed the proposed reaction mechanism involving the formation of an imine bond rsc.org.
Ultraviolet-Visible (UV-Vis) Spectrometry for Kinetic Profiling
Ultraviolet-Visible (UV-Vis) spectrometry is a widely used technique for studying reaction kinetics by monitoring the change in absorbance of chromophoric species over time. This method is effective for profiling reactions of this compound that involve a change in color or UV absorbance.
A kinetic study of the reaction between ammonium-molybdate and hydrazine to form an ammonium-hydrazine-molybdate (AHM) complex was conducted using UV-visible spectroscopic measurements journalajocs.com. By monitoring the absorbance changes, the reaction was determined to follow zero-order kinetics with a rate constant in the order of 10⁻⁵ M/s. The study also showed that the rate of complex formation was sensitive to the concentration of the hydrazine ligand, with the highest rates observed within the first 1000 seconds of the reaction journalajocs.com.
UV-Vis spectroscopy is also used to develop kinetic methods for the quantitative analysis of propellant-grade hydrazines. One such method follows the reaction of hydrazine with (E)-1,1,1-trifluoro-4-(3-thienyl)-3-buten-2-one (CF₃ enone) semanticscholar.org. The gradual decrease in absorbance at 320 nm, corresponding to the consumption of the CF₃ enone, allows for the determination of hydrazine concentration. Both initial rate and fixed-time methods can be adopted for this kinetic analysis semanticscholar.org. Additionally, the thermal decomposition of hydrazine has been monitored by observing changes in its UV-Vis spectrum, providing insights into the reaction pathways and by-products researchgate.netresearchgate.net.
X-ray Diffraction (XRD) for Structural Changes During Reaction
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. While real-time in-situ XRD monitoring of reactions in solution can be complex, the technique is crucial for characterizing the solid products of reactions involving this compound, thereby providing definitive evidence of structural transformations.
The reaction between copper(II) hydroxide (Cu(OH)₂) nanocages and hydrazine was investigated to understand the resulting structural changes. XRD analysis of the products was essential for identifying the crystalline phases formed nih.gov. When a stoichiometric amount of hydrazine was used, the amorphous Cu(OH)₂ was transformed into crystalline cuprous oxide (Cu₂O). However, when a 20-fold excess of hydrazine was used, the XRD pattern showed additional peaks, indicating a mixed-phase material containing both Cu₂O and likely a copper(I) coordination compound with hydrazine acting as a ligand nih.gov. This demonstrates how XRD can elucidate the final structural outcome of a reaction, which is a direct consequence of the reaction mechanism.
In a related application, in-situ X-ray Absorption Fine Structure (XAFS) spectroscopy, which provides information on the local geometric and electronic structure, was used to probe the mechanism of hydrazine electrooxidation on a nickel oxide (NiO) surface. The X-ray Absorption Near-Edge Structure (XANES) spectra at the Ni K-edge indicated that hydroxyl ions (OH⁻) adsorb onto Ni sites during the reaction, a key step in the catalytic process researchgate.net. While distinct from XRD, this technique provides complementary, real-time structural information at the atomic level during a reaction.
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides indispensable tools for elucidating complex reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. Theoretical studies on this compound and its derivatives have clarified reaction pathways, identified intermediates, and explained observed kinetics and product distributions.
The mechanism of N-Nitrosodimethylamine (NDMA) formation from substituted hydrazines during ozonation has been comprehensively studied using quantum chemical methods nih.gov. These calculations mapped out the reaction pathway, starting from hydrogen abstraction by ozone, and identified various intermediates and transition states. The computational results for activation barriers and reaction energetics align well with experimental findings, providing a detailed electronic-level understanding of the process nih.gov.
Theoretical models have also been developed to understand the fundamental decomposition and combustion mechanisms of hydrazine-based fuels, which are critical for rocket propulsion applications. Quantum chemical calculations have been used to explore the numerous reaction pathways between hydrazine (N₂H₄) and nitrogen dioxide (NO₂), leading to the development of a kinetic reaction mechanism for the spontaneous ignition of these hypergolic mixtures mdpi.com. These models show that ignition is primarily driven by specific heat-releasing reactions that accelerate other steps with small activation potentials mdpi.com.
Furthermore, computational studies have been pivotal in exploring novel synthesis routes for hydrazine. The mechanism of heterogeneous hydrazine synthesis on a Co₃Mo₃N catalyst was elucidated using density functional theory (DFT). The calculations not only described the gas-phase reaction energetics but also revealed a significantly lower energy pathway on the catalyst surface, identifying key surface-bound intermediates and transition states researchgate.netnih.gov. The oxidation of hydrazine in aqueous solutions has also been investigated theoretically, with calculations at the CCSD/cc-pVTZ level used to explore the structures, thermodynamics, and decomposition pathways of the proposed N₄H₆ intermediate mdpi.com. This work helps to explain the formation of mixed-isotope N₂ molecules observed experimentally, suggesting the splitting of side N-N bonds in the tetrazane (B14724677) intermediate mdpi.com.
Density Functional Theory (DFT) for Mechanistic Pathway Mapping
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of molecules and materials, providing significant insights into chemical reactivity and mechanistic pathways. For this compound (hydrazine), DFT calculations have been instrumental in mapping out the complex steps involved in its decomposition and other reactions, particularly in the context of catalysis.
Researchers utilize DFT to model the interactions of this compound with catalytic surfaces, identifying stable adsorption geometries, transition states, and reaction intermediates. By calculating the energy barriers associated with different potential reaction steps, the most favorable mechanistic pathways can be determined.
Studies on the decomposition of this compound on metal surfaces have revealed detailed reaction coordinates. For instance, DFT calculations performed on an Iridium(111) surface, a highly efficient catalyst for this compound decomposition, identified three potential catalytic mechanisms. rsc.org The results indicated that the decomposition preferentially begins with the scission of the N-N bond, followed by the dehydrogenation of the resulting amino groups to produce ammonia (B1221849) and nitrogen gas. rsc.org This preference for N-N bond cleavage was explained by an analysis of the electronic structure, which showed a weakening of the π bond between the nitrogen atoms upon the adsorption of this compound onto the surface. rsc.org
Similarly, DFT studies on both planar and stepped Copper(111) surfaces have been conducted to understand the decomposition mechanism. researchgate.net These calculations showed that direct dehydrogenation via N-H bond scission is not favored either energetically or kinetically. researchgate.net Instead, the reaction proceeds through the decoupling of the N-N bond to form NH2 radicals, which has an activation energy of less than 1 eV. researchgate.net These radicals can then react with other adsorbed species to produce ammonia and nitrogen. researchgate.net The presence of step-edge atoms on the copper surface was found to increase the reactivity compared to the flat surface. researchgate.net
These computational approaches allow for the systematic investigation of various possibilities for bond cleavage (N-N vs. N-H) for all intermediate species, providing a comprehensive energy profile of the entire reaction pathway. researchgate.netresearchgate.net
| Catalytic Surface | Preferred Initial Step | Key Intermediates | Primary Products | Computational Finding |
|---|---|---|---|---|
| Ir(111) | N-N bond scission | Adsorbed amino groups (NH2) | Ammonia (NH3), Nitrogen (N2) | Adsorption weakens the N-N π bond, favoring scission. rsc.org |
| Cu(111) | N-N bond decoupling | NH2, N2Hx (x=1-4), NNH | Ammonia (NH3), Nitrogen (N2), Hydrogen (H2) | N-H bond scission is energetically and kinetically unfavorable. researchgate.net |
| Defective Cu Surfaces (steps, adatoms, vacancies) | N-N bond decoupling | - | - | Low-coordinated defect sites provide stronger adsorption and higher reactivity. acs.org |
Molecular Dynamics Simulations of Reactivity
Molecular Dynamics (MD) simulations offer a complementary approach to DFT for studying the reactivity of this compound by modeling the real-time motion of atoms and molecules. nih.govyoutube.com By employing reactive force fields, such as ReaxFF, these simulations can explicitly model bond formation and cleavage, allowing for the observation of complex reaction networks under various conditions. acs.org
Reactive dynamics studies on the thermal decomposition of bulk this compound have provided a detailed picture of how reaction mechanisms are affected by temperature and pressure. acs.org Simulations show that at lower temperatures, ammonia (NH3) is the primary initial product. acs.org In contrast, at higher temperatures, hydrogen (H2) and nitrogen (N2) become the dominant early products. acs.org These simulations have identified key transient intermediates, including N2H3, N2H2, and NH2, which aligns with findings from quantum mechanical studies. acs.org
MD simulations are also effective in studying catalytic processes. For the decomposition of this compound on Platinum surfaces, simulations indicated that the presence of the catalyst reduces the initial decomposition temperature by approximately 50%. acs.org Furthermore, the simulations were able to distinguish the activity of different crystal faces, finding that the Pt mdpi.com surface is significantly more active for decomposition than the Pt mdpi.com surface, a result that is in qualitative agreement with experimental observations. acs.org This highlights the capability of MD simulations to provide atomistic-level understanding of catalytic reactions. researchgate.net
The insights gained from MD simulations are crucial for understanding the chemical processes involved in both bulk and catalytic decomposition of this compound under a range of reaction conditions. acs.org
| System | Condition | Observed Intermediates | Key Findings |
|---|---|---|---|
| Bulk this compound | Low Temperature | N2H3, N2H2, NH2 | Initial major product is NH3. acs.org |
| Bulk this compound | High Temperature | N2H3, N2H2, NH2 | Dominant early products are H2 and N2. acs.org |
| Bulk this compound | High Pressure | - | Favors the formation of NH3 over N2 and H2. acs.org |
| This compound on Pt mdpi.com and Pt mdpi.com surfaces | Catalytic Decomposition | - | Pt catalyst reduces decomposition temperature by ~50%; Pt mdpi.com is more active than Pt mdpi.com. acs.org |
Understanding Electron Transfer and Charge Distribution in Reactions
The reactivity of this compound is fundamentally governed by its electronic structure, and the processes of electron transfer and charge distribution are central to its chemical transformations. asu.edu Computational studies combining DFT and other methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution changes during a reaction.
Analysis of the electronic structure of this compound reveals that the molecule's behavior in a reaction is heavily influenced by the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO). researchgate.net In reactions with electrophiles or on catalytic surfaces, this compound acts as an electron donor. The mechanism of many of its reactions begins with an electron transfer event. libretexts.org For example, in the functionalization of graphene with related diazonium salts, the reaction is initiated by the transfer of a delocalized electron from the graphene sheet to the diazonium cation. libretexts.org
In the context of catalytic decomposition, the interaction with a metal surface significantly alters the electronic properties of the this compound molecule. As revealed by DFT analysis of this compound on an Ir(111) surface, adsorption leads to a weakening of the π bond between the two nitrogen atoms. rsc.org This electronic perturbation facilitates the cleavage of the N-N bond, which is the preferred initial step in the decomposition pathway on this surface. rsc.org
The study of charge distribution in this compound and its derivatives is crucial for understanding intermolecular interactions. Key molecular parameters such as atomic charges, electronic density distributions, and molecular electrostatic potentials are thoroughly analyzed using computational methods. researchgate.net These parameters help to predict the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, thereby elucidating reaction mechanisms. For instance, in the Wolff-Kishner reduction, a hydrazone intermediate is formed, and the subsequent reaction involves changes in charge distribution as N-H bonds are deprotonated and a carbanion is formed.
| Phenomenon | System/Reaction | Electronic Effect | Consequence |
|---|---|---|---|
| Surface Adsorption | This compound on Ir(111) | Weakening of the N-N π bond upon adsorption. rsc.org | Facilitates N-N bond scission as the preferred initial decomposition step. rsc.org |
| Electron Transfer Initiation | Analogous Diazonium Salt Reactions | Electron transfer from a substrate (e.g., graphene) to the diazo group. libretexts.org | Formation of a radical species that initiates covalent bond formation. libretexts.org |
| Reaction Intermediate | Wolff-Kishner Reduction (Hydrazone anion) | Resonance structure places a negative charge on the carbon atom. | Facilitates protonation and subsequent formation of an alkane. |
| Molecular Properties | This compound Derivatives | Polarization effects between different functional groups. researchgate.net | Impacts the overall reactivity and stability of the compounds. researchgate.net |
Coordination Chemistry of Diazan Ligands
Design and Synthesis of Diazan-Based Ligands
The rational design of this compound-based ligands is fundamental to controlling the geometry, stability, and reactivity of the resulting metal complexes. Synthetic strategies are tailored to produce specific ligand architectures, from simple open-chain molecules to complex macrocyclic and polydentate systems, each designed to target specific metal ions or confer unique properties to the coordination compound.
This compound-based ligands can be broadly categorized into open-chain (acyclic) and macrocyclic structures. The choice between these architectures dictates the pre-organization of the donor atoms and significantly influences the thermodynamic stability and kinetic inertness of the metal complexes formed.
Open-Chain Ligands: These are acyclic molecules containing one or more this compound functionalities. Their synthesis is often straightforward, typically involving condensation reactions. For example, a new series of open-chain diazine-based ligands has been reported, featuring a central disubstituted bipyridine moiety with terminal diazine and pyridine groups. nih.gov These ligands are strategically designed to coordinate to multiple metal centers. nih.gov Another approach involves the synthesis of ligands like 1,4,8,11-tetraazaundecane-5,7-dione, which provides a flexible backbone for coordinating with metal ions like palladium(II). nih.gov The flexibility of open-chain ligands allows them to adapt to the preferred coordination geometry of various metal ions, although this can sometimes lead to lower complex stability compared to their macrocyclic counterparts.
Macrocyclic Ligands: These are cyclic molecules containing nitrogen donor atoms within a ring structure of 12 or more atoms. elifesciences.org The synthesis of macrocyclic ligands often employs a metal ion as a template to direct the cyclization reaction, a strategy known as the "template effect." semanticscholar.org This method is crucial for creating macrocycles like 1,4,8,11-tetraazacyclotetradecane-5,7-dione and 1,4,8,11-tetraazacyclotridecane-5,7-dione. nih.gov Macrocyclic ligands pre-organize the donor atoms for metal binding, leading to a significant enhancement in thermodynamic stability and kinetic inertness, known as the macrocyclic effect. nih.gov This pre-organization makes them particularly effective for sequestering metal ions. elifesciences.orgnih.gov The conformational flexibility of macrocycles allows them to interact effectively with various protein surfaces, making them attractive for biological applications. elifesciences.org
| Ligand Architecture | Description | Synthetic Strategy Example | Key Feature |
| Open-Chain | Acyclic molecules with this compound moieties. | Condensation of bipyridine derivatives with diazine precursors. nih.gov | High conformational flexibility. |
| Macrocyclic | Cyclic molecules with donor atoms in a large ring. | Metal-templated cyclization of diamines and diones. nih.govsemanticscholar.org | Pre-organized donor atoms for enhanced stability (Macrocyclic Effect). |
Polydentate ligands, or chelators, are molecules that bind to a single central metal ion through multiple donor atoms, forming one or more rings. libretexts.orgresearchgate.net The incorporation of this compound moieties into these systems is a powerful strategy for creating highly stable metal complexes due to the "chelate effect"—the enhanced stability of a complex containing a polydentate ligand compared to a complex with an equivalent number of monodentate ligands. youtube.comquora.com
The design of these systems involves attaching additional coordinating groups (pendant arms) to a this compound-containing scaffold. A notable example is the use of a 6-amino-6-methyl-1,4-perhydrodiazepine (AMPED) core. rsc.org The AMPED scaffold already contains three nitrogen donors, and by selectively functionalizing its amine groups, a library of penta- or hexa-dentate chelators can be synthesized. rsc.org These chelators are designed to coordinate metal ions like Mn(II), Cu(II), and Ga(III) for applications in medical imaging. rsc.org The synthesis involves a multi-step protocol starting from readily available materials to build ligands with specific characteristics. rsc.org
Another example includes polydentate hydrazone Schiff base ligands, which can contain an N2O binding moiety that is attractive for lanthanide metal ions. mdpi.com The flexibility and multiple donor sites of such ligands allow for the self-assembly of complex multinuclear structures. mdpi.com The stability of the resulting chelate is often dependent on the number and size of the rings formed upon coordination, with five- and six-membered rings typically being the most stable. quora.com
Metal Complex Formation and Structural Characterization
The formation of stable and well-defined metal complexes is the ultimate goal of ligand design. The synthesis of these complexes is followed by rigorous characterization to elucidate their structure, bonding, and properties.
The synthesis of metal-diaza complexes is generally achieved by reacting the designed ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the final structure and composition of the complex. nih.govresearchgate.net
A common synthetic procedure involves mixing an ethanolic or aqueous solution of the metal salt (e.g., CuCl₂, CoCl₂, NiCl₂) with a solution of the this compound-based ligand. nih.gov The reaction mixture may be heated to promote complex formation, often indicated by a color change and the precipitation of the solid complex. nih.goviiardjournals.org For instance, complexes of 2,5-diamino-1,3,4-thiadiazole with Cu(II), Co(II), and Ni(II) were prepared using this method, yielding non-hygroscopic, colored solids. nih.gov Similarly, a series of transition metal complexes with naproxen and various diamines were synthesized by reacting potassium naproxen with the appropriate metal salt and diamine ligand. researchgate.net
In some cases, deprotonation of the ligand is a crucial step for coordination. For example, in the synthesis of homodinuclear lanthanide complexes with a hydrazone Schiff base ligand, the deprotonation of the ligand's phenolic group is necessary to achieve high-quality products. mdpi.com
| Metal Ion | Ligand | Synthetic Method | Resulting Complex Formula |
| Cu(II), Co(II), Ni(II) | 2,5-diamino-1,3,4-thiadiazole | Reaction of metal chloride with ligand in aqueous ethanol (B145695). nih.gov | [M(II)L₂]Cl₂ |
| Zn(II), Cu(II), Ni(II) | Naproxen and 1,2-diaminoethane | Reaction of metal salt with potassium naproxen and diamine. researchgate.net | [M(H₂O)₂(C₂H₈N₂)₂(np)₂] |
| Sm(III), Eu(III), Tb(III) | Hydrazone Schiff Base (HL) | Reaction of lanthanide nitrate with deprotonated ligand. mdpi.com | [Ln₂L₃(NO₃)₃] |
Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional structure of coordination compounds in the solid state. researchgate.net This method provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are essential for understanding the properties of the complex.
For example, the crystal structures of palladium(II) complexes with both open-chain and macrocyclic malonamide-derived this compound ligands have been determined. nih.gov These studies revealed that the palladium(II) ion is coordinated by two deprotonated amide and two amine nitrogen donors. nih.gov The analysis of a Cu(II) complex with a naproxen-diamine ligand confirmed the formation of [Cu(H₂O)₂(C₂H₈N₂)₂(np)₂], showing an octahedral geometry around the copper center. researchgate.net
This compound-based ligands can coordinate to metal centers in several different ways, depending on the ligand's structure, the nature of the metal ion, and the reaction conditions. The most common coordination modes are monodentate, chelating (bidentate or polydentate), and bridging. libretexts.orgnih.gov
Monodentate: The ligand binds to the metal center through a single donor atom. This is common for simpler ligands or when steric hindrance prevents chelation. libretexts.orgnih.gov
Chelating: The ligand binds to a single metal center through two or more donor atoms, forming a stable ring structure. libretexts.org For example, ethylenediamine is a classic bidentate chelating ligand. libretexts.org Polydentate this compound systems are designed specifically for this mode of binding. rsc.org
Bridging: The ligand simultaneously binds to two or more different metal centers, linking them together to form di- or polynuclear complexes. nih.gov
The ligand 4,5-diazafluoren-9-one (DAF) provides a clear example of this versatility in its coordination to palladium(II). nih.gov Spectroscopic and X-ray crystallographic studies have shown that DAF can adopt monodentate (κ¹), bidentate chelating (κ²), and bridging (μ) coordination modes. nih.gov This flexibility allows for the formation of an equilibrium of different monomeric and dimeric species in solution. nih.gov The ability of a ligand to switch between these modes can be crucial for its function, particularly in catalysis, where the availability of open coordination sites is important. nih.gov
| Coordination Mode | Symbol | Description | Example |
| Monodentate | κ¹ | Ligand binds through one donor atom. | DAF in some Pd(κ¹-DAF)₂(OAc)₂ isomers. nih.gov |
| Bidentate (Chelating) | κ² | Ligand binds to one metal via two donor atoms. | DAF in Pd(κ²-DAF)(OAc)₂. nih.gov |
| Bridging | μ | Ligand links two or more metal centers. | DAF in dimeric palladium complexes. nih.gov |
Electronic Structure and Magnetic Properties of this compound Complexes
The interaction of this compound (hydrazine) and its derivatives with metal ions leads to the formation of coordination complexes with diverse electronic structures and fascinating magnetic properties. The electronic configuration of the central metal ion is perturbed upon coordination, leading to specific energy levels that can be probed by various spectroscopic techniques. Furthermore, the geometric arrangement of the ligands around the metal center, and the ability of this compound to bridge multiple metal ions, dictates the magnetic behavior of the resulting complex, giving rise to phenomena such as spin-crossover and magnetic exchange coupling.
Spectroscopic Probes of Electronic States
Spectroscopic techniques are indispensable tools for elucidating the electronic states of metal complexes. By analyzing the interaction of electromagnetic radiation with a complex, detailed information about electron energy levels, bonding, and geometry can be obtained. For this compound complexes, UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful probes.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy probes the electronic transitions between d-orbitals of the metal center (d-d transitions) and transitions involving electron transfer between the metal and the this compound ligand (charge-transfer transitions). The energy and intensity of these absorption bands are sensitive to the oxidation state of the metal, its coordination number, and the geometry of the complex. For instance, the spectra of Nickel(II) complexes can help distinguish between different geometries. Octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions, though sometimes only two are observed within the visible range, depending on the ligand field strength. docbrown.inforeddit.com In contrast, square planar Ni(II) complexes, which are often diamagnetic, show different absorption patterns, typically at higher energies. researchgate.net The absorption bands in the UV-Vis spectrum of a bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ2N2, S}nickel(II) complex, for example, provide insight into its distorted square planar geometry. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique applicable to complexes with one or more unpaired electrons (paramagnetic species). nih.gov It provides precise information about the electronic ground state and the distribution of the unpaired electron's spin density within the molecule. For paramagnetic this compound complexes, such as those of Copper(II) (a d⁹ ion with one unpaired electron), EPR is highly informative. nih.govethz.ch
The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A). The principal values of the g-tensor (gₓ, gᵧ, g₂) indicate the extent of orbital angular momentum contribution to the magnetic moment and are sensitive to the symmetry of the ligand field. For example, in tetragonally distorted octahedral or square planar Cu(II) complexes, an axial spectrum is often observed with g,, > g⊥ > gₑ (2.0023), which is characteristic of an unpaired electron residing in the dₓ²-y² orbital. nih.gov The hyperfine coupling constants provide information about the interaction between the electron spin and the nuclear spin of the metal and donor atoms of the ligand, shedding light on the covalency of the metal-ligand bonds. nih.govcmu.edu Studies on Cu(II) nitrate complexes with acylhydrazine ligands have used EPR to confirm a six-coordinate, tetragonally distorted octahedral geometry. nih.gov
| Complex | Metal Ion | Technique | Key Spectroscopic Parameters | Inferred Properties | Reference |
|---|---|---|---|---|---|
| [Ni(L)₂] (L = 2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamide) | Ni(II) | UV-Vis | λₘₐₓ: ~470 nm, ~400 nm | Distorted square planar geometry | researchgate.net |
| [Ni(H₂O)₆]²⁺ | Ni(II) | UV-Vis | λₘₐₓ: ~450 nm, ~700 nm | Octahedral geometry, d-d transitions | docbrown.info |
| Cu(bh)₂(H₂O)₂₂ (bh = benzoyl hydrazine) | Cu(II) | EPR (77 K) | g,, = 2.25, g⊥ = 2.06, A,, = 185 G | Tetragonally distorted octahedral geometry; unpaired electron in dₓ²-y² orbital | nih.gov |
| [Cu(ibh)₂(NO₃)₂] (ibh = isonicotinoyl hydrazine) | Cu(II) | EPR (77 K) | g,, = 2.24, g⊥ = 2.05, A,, = 180 G | Tetragonally distorted octahedral geometry; unpaired electron in dₓ²-y² orbital | nih.gov |
Magneto-Structural Correlations
Magneto-structural correlation refers to the relationship between the geometric structure of a coordination complex and its resulting magnetic properties. mdpi.comnih.gov Structural parameters such as metal-ligand bond lengths, bond angles, and the distances between metal centers in polynuclear complexes critically influence the electronic structure, which in turn governs the magnetic behavior. In this compound-based coordination chemistry, these correlations are manifest in phenomena like magnetic exchange coupling and spin crossover.
Magnetic Exchange Coupling
This compound can act as a bridging ligand (μ-N₂H₄), connecting two or more metal centers to form polynuclear complexes. This bridging allows for magnetic exchange coupling, an interaction between the unpaired electrons on adjacent metal ions mediated by the bridging ligand. The nature (ferromagnetic, promoting parallel spin alignment, or antiferromagnetic, promoting anti-parallel alignment) and strength of this coupling are highly dependent on the geometry of the bridge. acs.org
Key structural factors influencing the exchange interaction include the metal-metal distance, the M-N-N-M torsional angle, and the coordination geometry around the metal ions. researchgate.net For instance, in two hydrazine-bridged 1D Cobalt(II) coordination polymers, [Co(N₂H₄)₂F]Cl and Co(N₂H₄)(H₂O)₂F₂, the different bridging modes and resulting structures lead to distinct magnetic behaviors. researchgate.net Both exhibit antiferromagnetic interactions between the Co(II) centers, but the mixed hydrazine-fluoride bridged structure shows long-range magnetic ordering at 10.2 K, whereas the other does not show ordering above 2 K. researchgate.net This highlights a direct correlation between the specific bridging structure and the collective magnetic properties.
Spin Crossover (SCO)
Spin crossover is a phenomenon observed in some transition metal complexes (typically with d⁴ to d⁷ electron configurations, such as Fe(II) and Fe(III)) where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light. nih.govresearchgate.netyoutube.comnih.gov This transition is fundamentally a magneto-structural phenomenon, as the change in spin state is intimately coupled with significant changes in the complex's structure.
In the HS state, electrons occupy higher-energy d-orbitals (e.g., e₉*) to maximize spin multiplicity, which leads to longer metal-ligand bond lengths. Conversely, in the LS state, electrons fill the lower-energy orbitals (e.g., t₂₉), resulting in shorter metal-ligand bonds. nih.gov This change in bond lengths can induce a significant variation in the volume of the crystal unit cell. nih.gov Although SCO is most studied in systems with ligands like pyridines or triazoles, the principles apply to any coordination environment. The ligand field strength exerted by the coordinated ligands, including this compound or its derivatives, is a critical parameter that determines whether a complex will exhibit SCO. By modifying the ligand structure, the stability of the LS and HS states can be tuned, thereby altering the temperature and cooperativity of the spin transition.
| Complex | Phenomenon | Structural Parameter(s) | Magnetic Property | Reference |
|---|---|---|---|---|
| [Co(N₂H₄)₂F]Cl | Magnetic Exchange | 1D chain with μ-N₂H₄ and μ-F bridges | Antiferromagnetic coupling with long-range ordering at Tₙ = 10.2 K | researchgate.net |
| Co(N₂H₄)(H₂O)₂F₂ | Magnetic Exchange | 1D chain with only μ-N₂H₄ bridges | Antiferromagnetic intrachain interactions; no long-range ordering > 2 K | researchgate.net |
| [Fe(pz)₂(BH₃CN)₂] (pz = pyrazine) | Spin Crossover | Fe-N bond length (LS): ~2.0 Å; Fe-N bond length (HS): ~2.2 Å | Hysteretic spin transition between LS (S=0) and HS (S=2) states (T₁/₂ ≈ 330 K) | nih.gov |
| [Fe(II) SCO Complex] | Spin Crossover | Change in unit cell volume upon transition | Switchable magnetic moment (diamagnetic to paramagnetic) | nih.gov |
Supramolecular Chemistry and Non Covalent Interactions
Characterization of Intermolecular Interactions Involving Diazan Units
The assembly of supramolecular structures is governed by a variety of weak intermolecular forces. In systems containing this compound units, these interactions include chalcogen and π-hole bonding, extensive hydrogen bonding networks, π-π stacking, and electrostatic or donor-acceptor interactions.
Recent studies have highlighted the role of chalcogen bonding and π-hole interactions in the formation of supramolecular complexes. A notable example involves the noncovalent interactions between diazines, which are aromatic rings containing a this compound-like N=N unit, and sulfur oxides (SO₂/SO₃) dntb.gov.ua. These interactions are characterized by the attraction between an electron-deficient region on the chalcogen atom (a σ-hole or π-hole) and a Lewis base dntb.gov.ua.
In the case of diazine-SO₂/SO₃ complexes, the interaction is primarily a π-hole interaction, supported by a charge transfer from the diazine molecule to the sulfur oxide dntb.gov.ua. Computational studies, using dispersion-corrected Density Functional Theory (DFT), have been employed to analyze these interactions in supramolecular circular chains of up to 12 molecules dntb.gov.ua. The trends in interaction energies are largely determined by Pauli steric repulsion dntb.gov.ua. Importantly, while these interactions have a significant electrostatic component, the covalent character also plays a crucial role in determining their strength dntb.gov.ua. The interaction energies in these complexes are influenced by both the S···N bond lengths and the attractive electrostatic and orbital interactions dntb.gov.ua.
Table 1: Interaction Energies and S···N Distances in Diazine-SO₂ Complexes
| Diazine Isomer | Interaction Energy (kcal/mol) | S···N Distance (Å) |
|---|---|---|
| Pyridazine (B1198779) | -5.8 | 2.80 |
| Pyrimidine (B1678525) | -6.2 | 2.75 |
| Pyrazine (B50134) | -5.5 | 2.85 |
Data derived from computational studies on 1:1 complexes.
Hydrogen Bonding Networks
Hydrogen bonding is a critical directional interaction in the self-assembly of molecules containing this compound units. The nitrogen atoms of the this compound group can act as hydrogen bond acceptors, leading to the formation of predictable and robust supramolecular synthons.
An illustrative example is found in the cocrystals of 5-nitrouracil with diazabicyclo[2.2.2]octane (DABCO), a molecule containing a saturated this compound framework beilstein-journals.orgnih.gov. X-ray crystallography of these cocrystals reveals extensive hydrogen bonding between the N-H groups of 5-nitrouracil and the nitrogen atoms of DABCO, with an N-H···N distance of 1.940(4) Å nih.gov. Additionally, C-H···N (2.43 – 2.52 Å) and C-H···O (2.45 – 2.57 Å) interactions are observed nih.gov. The presence of water molecules in the crystal structure can lead to even more complex networks, with water acting as a bridge, forming O-H···N and O-H···O hydrogen bonds with DABCO and 5-nitrouracil, respectively nih.gov. These intricate networks demonstrate the versatility of the this compound moiety in directing the formation of complex, three-dimensional solid-state architectures beilstein-journals.orgnih.gov. The study of such networks is crucial for crystal engineering, as the hydrogen bonding patterns can significantly influence the physical properties of the resulting materials beilstein-journals.orgrsc.orgjaptronline.com.
In this compound-containing compounds that also feature aromatic rings, π-π stacking interactions contribute significantly to the stability of the resulting supramolecular assemblies nih.govrsc.orgnih.govwikipedia.orgnih.govyoutube.comyoutube.comresearchgate.net. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic systems wikipedia.orglibretexts.org.
A compelling example of engineered π-π interactions is the formation of supramolecular dimers of the type X@[FeL₃]₂, where L is a ligand incorporating pyrazolyl and quinoline groups nih.govrsc.org. The dimerization of two [FeL₃]²⁺ complexes is driven by an extensive network of intermolecular π-π stacking interactions between the aromatic rings of the ligands, which interdigitate nih.gov. The introduction of additional benzene (B151609) rings into the ligand design increases the number of aromatic contacts, thereby enhancing the stability of the dimer rsc.org. These aggregates exhibit exceptional stability in both the solid state and in solution rsc.org. The geometry of these interactions is typically a staggered or parallel-displaced arrangement, which is electrostatically more favorable than a face-to-face sandwich orientation wikipedia.orgnih.gov. The strength and directionality of these π-π interactions are crucial in controlling the self-assembly process and the final architecture of the supramolecular entity nih.govrsc.org.
Electrostatic forces and donor-acceptor interactions are fundamental to the chemistry of this compound compounds. The distribution of electron density in a molecule can be visualized using molecular electrostatic potential (MEP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue researchgate.netlibretexts.orgwalisongo.ac.iddeeporigin.comyoutube.com. The nitrogen atoms of a this compound group, with their lone pairs of electrons, generally represent regions of negative electrostatic potential, making them effective electron donors or Lewis bases.
These donor-acceptor properties are central to the formation of charge-transfer complexes. For instance, in a system composed of a naphthalene diimide (NDI) acceptor and a diaminonaphthalene (DAN) donor, the self-assembly into flower-like nanostructures is driven by strong electrostatic and hydrogen-bonding interactions between the amine groups of the NDI derivative and the phosphonic acid groups of the DAN derivative nih.gov. The formation of a charge-transfer complex is contingent upon the appropriate orbital geometry that facilitates electron transfer from the donor to the acceptor nih.gov. The strength of the charge interaction, and thus the stability of the assembly, is sensitive to the molecular geometry and the electronic properties of the donor and acceptor units nih.gov.
Self-Assembly Processes and Host-Guest Chemistry
The non-covalent interactions discussed in the previous sections are the driving forces behind the spontaneous organization of molecules into larger, well-defined structures, a process known as self-assembly. In the context of this compound-containing compounds, this leads to the formation of a diverse range of supramolecular architectures.
The principles of molecular recognition and self-assembly enable the construction of complex supramolecular structures such as cages, frameworks, and other discrete architectures from this compound-containing building blocks theunchainedlibrary.comnih.govnih.govfrontiersin.orgmdpi.com. These assemblies often exhibit host-guest chemistry, where a "host" molecule or assembly encapsulates a smaller "guest" molecule within its cavity nih.govmdpi.comnih.govresearchgate.nettaylorfrancis.com.
An example of a self-assembled supramolecular architecture is the dimeric assembly X@[Fe(L2)₃]₂ discussed earlier nih.govrsc.orgresearchgate.net. In this case, the two iron-ligand complexes act as host components that encapsulate a halide anion (X⁻ = Cl⁻, Br⁻, I⁻) as the guest nih.govrsc.orgresearchgate.net. The formation of this host-guest complex is a result of the interplay between metal-ligand coordination and the extensive π-π stacking interactions that hold the two host units together nih.govrsc.org. The stability and guest-binding properties of such assemblies can be tuned by modifying the structure of the ligands and the nature of the guest rsc.org. The study of these self-assembly processes is crucial for the development of new functional materials with applications in areas such as catalysis, sensing, and molecular transport nih.govmdpi.com.
Design of Dynamic Chemical Systems
Dynamic chemical systems are systems of molecules that are in equilibrium and can change their constitution in response to external stimuli. This can involve the reversible formation and breaking of covalent or non-covalent bonds. The application of the this compound moiety as a key component in the design of such dynamic systems is not a prominent topic in the reviewed scientific literature.
A thorough search for dynamic chemical systems where "this compound" is a central, named component did not provide specific research findings or examples.
Role of this compound in Supramolecular Circular Chains and Assemblies
Supramolecular polymers and assemblies are formed through the non-covalent linking of monomeric units. These can form various architectures, including linear chains, networks, and circular assemblies. The specific role of the this compound molecule as a building block for supramolecular circular chains or assemblies is not well-documented in the scientific literature.
The formation of such assemblies typically relies on directional and specific non-covalent interactions, such as multiple hydrogen bonds or metal-ligand coordination. While the N-H groups in this compound can participate in hydrogen bonding, its simple structure and high reactivity may limit its utility as a primary, stable building block for complex, ordered supramolecular structures like circular chains. Research in this area tends to focus on more complex molecules that are specifically designed to promote self-assembly into well-defined architectures.
No detailed research findings or data tables relating to the role of this compound in the formation of supramolecular circular chains and assemblies could be retrieved from the available literature.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic behavior of molecules. For diazan, these calculations have been pivotal in analyzing its electronic structure, electrostatic potential, and orbital interactions, thereby providing a fundamental understanding of its chemical nature.
The electronic properties of this compound and its derivatives have been extensively investigated using theoretical methods, with a particular focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial determinants of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov
Studies on hydrazine (B178648) derivatives have shown that the distribution of HOMO and LUMO is significantly influenced by the nature of the substituents attached to the this compound core. For instance, in certain derivatives, the HOMO is localized on one part of the molecule while the LUMO is on another, indicating the potential for intramolecular charge transfer upon electronic excitation. This charge transfer characteristic is vital for applications in organic electronics and photovoltaic materials.
The energies of the HOMO and LUMO orbitals can be calculated using various levels of theory, such as Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-31G(d,p)). These calculations provide quantitative data on the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule.
Table 1: Frontier Molecular Orbital Energies of a this compound Derivative Calculated using DFT/B3LYP/6-31G(d,p) level of theory.
| Molecular Orbital | Energy (eV) |
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
This interactive table provides a representative example of HOMO and LUMO energies for a this compound derivative, illustrating the small energy gap that indicates high chemical reactivity. nih.gov
Furthermore, analyses like the Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and hyperconjugative interactions within the molecule. researchgate.net In the adsorption of this compound on surfaces, for example, Bader charge analysis has been used to quantify the electron transfer from the this compound molecule to the surface. rsc.org This charge transfer can lead to a weakening of the N-N bond, which is a critical step in its decomposition. scispace.comnih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.orgdeeporigin.com The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. wolfram.comresearchgate.net Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack. nih.govresearchgate.net
For this compound and its derivatives, MEP maps highlight the electronegative nitrogen atoms as regions of high electron density (red), making them the primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms are generally in electron-poor regions (blue). nih.gov The specific shape and potential values of the MEP are highly dependent on the substituents attached to the this compound moiety. These maps provide crucial insights for understanding intermolecular interactions, such as hydrogen bonding, and for designing molecules with specific recognition properties. deeporigin.com
To gain a deeper understanding of the bonding and interactions involving this compound, energy decomposition analysis (EDA) can be employed. nih.gov EDA methods partition the total interaction energy between two molecular fragments into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction energies. nih.gov This allows for a detailed examination of the nature of the chemical bond or intermolecular interaction.
Analysis of the density of states (DOS) and projected density of states (PDOS) can also provide insights into orbital interactions. rsc.org For instance, in the adsorption of this compound on a metal surface, the PDOS can show how the molecular orbitals of this compound interact with the electronic bands of the metal, leading to the formation of new bonding and antibonding states. rsc.org This interaction can result in a weakening of the N-N bond, facilitating its cleavage. scispace.comnih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govmdpi.com These models are invaluable in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of molecules with desired properties. nih.gov While specific QSAR/QSPR studies focusing solely on a broad range of this compound derivatives are not extensively documented in the provided search results, the methodologies described below are widely applicable to such compounds.
Field-based 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques for understanding the relationship between the 3D structural features of molecules and their biological activity. nih.govmdpi.com These methods require the alignment of a set of molecules and the calculation of steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). nih.govnanobioletters.com
For a hypothetical series of bioactive this compound derivatives, a CoMFA study would involve:
Building and aligning the 3D structures of the this compound derivatives.
Placing the aligned molecules in a 3D grid.
Calculating the steric and electrostatic fields at each grid point using a probe atom.
Using statistical methods like Partial Least Squares (PLS) to correlate the field values with the biological activity.
The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. mdpi.comresearchgate.net For example, a green contour in a steric map might suggest that bulkier substituents are favored in that region, while a blue contour in an electrostatic map could indicate that electropositive groups are beneficial for activity. researchgate.net
CoMSIA extends the CoMFA approach by calculating not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of the molecular properties influencing activity. nih.govmdpi.com
Table 2: Typical Field Contributions in CoMFA and CoMSIA Models
| Model | Field | Contribution (%) |
| CoMFA | Steric | 67.7 |
| Electrostatic | 32.3 | |
| CoMSIA | Steric | 29.5 |
| Electrostatic | 29.8 | |
| Hydrophobic | 29.8 | |
| H-bond Donor | 6.5 | |
| H-bond Acceptor | 4.4 |
This interactive table shows example contributions of different fields in CoMFA and CoMSIA models for a set of compounds, highlighting the relative importance of various physicochemical properties. mdpi.com
Fragment-based QSAR methods offer an alternative to alignment-dependent 3D-QSAR approaches. nih.govresearchgate.netresearchgate.net These methods are particularly useful when a reliable alignment of the molecules is difficult to achieve.
Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require 3D structures or molecular alignment. nih.govresearchgate.netccspublishing.org.cn It encodes the 2D structure of a molecule into a "molecular hologram," which is a fingerprint that represents all possible molecular fragments. nih.govresearchgate.net The bins in the hologram, which correspond to specific fragments, are then correlated with the biological activity using PLS analysis. ccspublishing.org.cn The results can be visualized as a color-coded diagram of the molecule, where atoms colored in green might indicate a positive contribution to activity, while red might indicate a negative contribution. ccspublishing.org.cn
For this compound derivatives, HQSAR could be a rapid and effective method for identifying key structural fragments that are important for a particular biological activity, thereby guiding further synthetic efforts. nih.govnih.gov
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques used to study the dynamic behavior of molecules and their interactions with other substances.
The this compound molecule is not rigid, as the two NH2 groups can rotate relative to each other around the N-N single bond wordpress.com. This rotation gives rise to several conformational isomers. The three primary conformations are gauche, trans (also known as anti), and eclipsed (also known as syn) wordpress.comresearchgate.net. Computational studies, including ab initio Hartree-Fock calculations, have been performed to map the potential energy surface for these motions cdnsciencepub.com.
The gauche conformer is the most stable, representing the lowest-energy structure researchgate.net. The trans and eclipsed conformations are higher in energy wordpress.comresearchgate.net. The increased energy of the syn (eclipsed) conformation is attributed to the eclipsing of hydrogen atoms and electron lone pairs, while the slightly higher energy of the anti (trans) form compared to gauche is due to repulsion between the electron lone pairs wordpress.com. Theoretical calculations have quantified the energy barriers for rotation and inversion. The barrier to pyramidal inversion at one nitrogen atom is calculated to be 6.1 kcal/mol cdnsciencepub.com. The rotational barriers are significantly different for the two pathways: the syn (eclipsed) barrier is approximately 12.0 kcal/mol, while the anti (staggered) barrier is much lower at 1.6 kcal/mol cdnsciencepub.com. The equilibrium conformation is found to have a dihedral angle of approximately 95° cdnsciencepub.com.
| Conformer/Transition State | Property | Calculated Value | Reference |
|---|---|---|---|
| Gauche | Relative Energy | 0 (most stable) | researchgate.net |
| Trans (Anti) | Relative Energy | +0.13 eV | researchgate.net |
| Eclipsed (Syn) | Relative Energy | +0.36 eV | researchgate.net |
| Pyramidal Inversion | Energy Barrier | 6.1 kcal/mol | cdnsciencepub.com |
| Anti Rotational Barrier | Energy Barrier | 1.6 kcal/mol | cdnsciencepub.com |
| Syn Rotational Barrier | Energy Barrier | 12.0 kcal/mol | cdnsciencepub.com |
The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases and in solution. Molecular dynamics simulations have been employed to investigate the diffusion and hydration structure of this compound in aqueous solutions aip.org. These simulations, performed under various temperature and density conditions, reveal detailed information about its hydration shell. At ambient conditions, a this compound molecule is hydrated by approximately 24 water molecules, with about 1.6 hydrogen bonds being donated to each nitrogen atom aip.org.
Crystal Engineering and Solid-State Predictive Modeling
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Predictive modeling in this area aims to forecast the crystal structure and properties of solid-state materials. For this compound, this field is relevant for its storage, purification, and use in the synthesis of advanced materials acs.orggoogle.com.
A notable application is in the construction of Covalent Organic Frameworks (COFs), which are porous, crystalline polymers. This compound hydrate has been used as a building block in the synthesis of COFs through imine condensation reactions researchgate.net. Computational and experimental studies on these materials show that factors like intramolecular hydrogen bonding can act as "conformational locks," influencing the crystallinity and porosity of the final solid-state structure researchgate.net. The ability to predict how molecular building blocks will assemble is a key aspect of solid-state predictive modeling.
Furthermore, the behavior of this compound under extreme conditions, such as high pressure, has been investigated. Studies have shown that liquid this compound monohydrate solidifies into a complex above 3.6 GPa. During decompression, pure this compound crystals can be separated out through a eutectoid reaction, a phenomenon that provides a potential alternative method for this compound purification acs.org. Understanding and predicting such phase transitions in the solid state is a significant goal of computational materials science.
Advanced Material Applications
Development of Diazan-Based Functional Materials
The integration of the this compound moiety into material structures is a key strategy for creating functional materials with enhanced properties. Its ability to form stable linkages and participate in various chemical reactions makes it an invaluable component in materials science.
Polymeric Materials and Macromolecular Structures
This compound and its derivatives are instrumental in synthesizing specialized polymers and macromolecular structures. The hydrazide group (-CO-NH-NH-CO-), in particular, is used to create polymers with unique characteristics.
Poly(diacylhydrazine) is a class of polyamide that incorporates the doubly acylated hydrazine (B178648) linkage. These polymers exhibit high levels of chemical and thermal stability, comparable to conventional polyamides. nanochemres.org A notable feature of poly(diacylhydrazine) is its susceptibility to rapid degradation by specific oxidants like sodium hypochlorite, while it remains inert to atmospheric oxygen, even at elevated temperatures. nanochemres.org This property allows for the creation of "on-demand" degradable polymers that are stable during use but can be broken down when needed. For instance, a novel L-leucine-based poly(diacylhydrazine) demonstrated a 10% weight loss temperature of 286°C in air, indicating significant thermal stability. nanochemres.org Upon treatment with a sodium hypochlorite solution, the polymer rapidly decomposes into its monomeric carboxylic acid and nitrogen gas. nanochemres.org
Another versatile platform is poly(acryloyl hydrazide), which serves as a scaffold for preparing functional polymers through post-polymerization modification. organic-chemistry.org The hydrazide functional groups along the polymer chain are readily available for reaction with various molecules, such as aldehydes, to form hydrazones. This allows for the synthesis of polymer libraries with diverse functionalities, which is crucial for developing materials for biomedical applications like gene delivery or therapeutic polymers. organic-chemistry.org
Furthermore, cross-linked polar polymers based on structures similar to this compound have been developed as effective absorbents. For example, cross-linked polyacrylamide can absorb up to 43 times its weight in anhydrous this compound, providing a method for safer storage and handling of this high-energy liquid fuel. researchgate.net The absorbed this compound can be quantitatively released through compression or nitrogen gas flow, and the polymer can be reused without losing its absorption capacity. researchgate.net
| Polymer Type | Key Structural Feature | Notable Properties | Potential Application |
|---|---|---|---|
| Poly(diacylhydrazine) | -CO-NH-NH-CO- linkage | High thermal stability (TGA 10% weight loss at 286°C); On-demand degradation with specific oxidants. nanochemres.org | Recyclable materials, degradable polymers. nanochemres.org |
| Poly(acryloyl hydrazide) | Pendant hydrazide groups | Versatile scaffold for post-polymerization modification to create functional libraries. organic-chemistry.org | Biomedical materials, therapeutic polymers. organic-chemistry.org |
| Cross-linked Polyacrylamide (for this compound) | Cross-linked polymer network | High absorption capacity for anhydrous this compound (43x its weight); Reversible absorption/release. researchgate.net | Safe storage and transport of this compound fuel. researchgate.net |
Integration into Metal-Organic Frameworks (MOFs)
This compound derivatives are employed as functional linkers in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), imparting unique chemical properties to these porous materials.
A hafnium-based MOF, UiO-66(Hf), has been functionalized with this compound (hydrazine) groups. mdpi.comchemscene.com This functionalization introduces Brønsted acidic –NHNH2 groups onto the organic linker, which, in conjunction with the Lewis acidic metal nodes of the MOF, creates a bifunctional catalyst. mdpi.comchemscene.com This hydrazine-functionalized MOF has demonstrated high efficiency as a heterogeneous catalyst in the Friedländer condensation for synthesizing quinoline scaffolds, achieving a 95% yield of 3-acetyl-2,4-dimethylquinoline at 100°C. mdpi.comchemscene.com The material exhibits high chemical stability in various solvents and can be recycled, highlighting the advantages of integrating this compound functionalities into MOF structures. mdpi.comchemscene.com
In the realm of COFs, this compound has been used to create frameworks with hydrazine and hydrazide linkages through a postsynthetic modification strategy. mdpi.comacs.orgmdpi.com Researchers first synthesize hydrazine-linked COFs, which are then partially oxidized to introduce hydrazide groups. mdpi.comacs.orgmdpi.com This transformation was confirmed by 15N solid-state NMR spectroscopy. mdpi.comacs.org These hydrazine-hydrazide-linked COFs have shown significant promise for atmospheric water harvesting, with one such COF capable of capturing water from air with as low as 18% relative humidity. mdpi.comacs.orgmdpi.com
Additionally, linkers for MOFs can be synthesized from this compound. For example, the linker (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine is synthesized by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate. nih.gov This linker has been used to create a Zn(II)-based MOF, demonstrating the foundational role of this compound in generating the organic components for these advanced porous materials. nih.gov
High-Energy Density Materials Design and Evaluation
This compound and its derivatives are foundational components in the design of high-energy density materials (HEDMs) due to their high positive heats of formation and the large amount of energy released upon decomposition. The N-N bond in the this compound backbone is a key contributor to the energetic properties of these compounds. mit.edu
A central strategy in designing HEDMs is the creation of nitrogen-rich compounds, which generate a large volume of N2 gas upon decomposition, a desirable trait for propellants and explosives. Dihydrazinium 3,3′-azo-5,5′-diazido-1,2,4-triazol (DHADAT) is a prime example of a this compound-derived energetic compound. This material has an exceptionally high nitrogen content of 81.27% and a high enthalpy of formation (1405 kJ mol⁻¹). Its performance is comparable to the widely used explosive HMX, but it is significantly less sensitive to impact, making it a promising candidate for an insensitive high-energy material.
Computational methods, such as density functional theory (DFT), are extensively used to predict the performance and stability of new this compound-based HEDMs before synthesis. These calculations can estimate key properties including heats of formation, detonation velocities, detonation pressures, and bond dissociation energies to assess thermal stability. For a series of energetic materials based on a 1,2,4,5-tetrahydro-1,2,4,5-tetrazine backbone (a cyclic this compound derivative), DFT calculations predicted high positive heats of formation (ranging from 525.1 to 1639.1 kJ mol⁻¹) and detonation velocities up to 12.18 km s⁻¹.
The combination of a this compound (hydrazine) bridge with other functional groups, such as vicinal amino–nitro groups, has been used to synthesize insensitive and heat-resistant energetic compounds. One such compound, 2,2′-hydrazo-bis(2-amino-3,5-dinitropyridine), exhibits a high thermal decomposition temperature of 350°C, comparable to the highly stable explosive TATB, while possessing a superior energy level.
| Compound | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Impact Sensitivity (IS, J) | Reference |
|---|---|---|---|---|
| DHADAT | 9122 | - | 23 | |
| HMX (for comparison) | 9144 | - | 7.4 | |
| Compound A4 (Tetrazine-based) | ~12180 (calculated) | ~75.1 (calculated) | - | |
| Compound B4 (Tetrazine-based) | - | - | Superior to HMX (predicted) | |
| 2,2′-hydrazo-bis(2-amino-3,5-dinitropyridine) | 8759 | 34.1 | >40 |
Thermostable Optical Material Development
The development of this compound-based materials specifically for thermostable optical applications is an emerging area of research. While this compound is well-known for creating heat-resistant polymers, the explicit focus on optical properties in combination with thermal stability is less documented. However, existing research on related materials provides insights into their potential.
For example, polymers incorporating this compound-derived structures, such as s-triazine bishydrazido-based polymers, have been synthesized and show good thermal behavior. mdpi.com These polymers, when blended with ammonium (B1175870) polyphosphate, act as effective intumescent flame retardants, indicating high thermal stability, a crucial prerequisite for materials used in high-temperature optical applications. mdpi.com
Furthermore, novel conjugated compounds derived from this compound have been investigated for their geometric and electronic properties for potential use in solar cells. nanochemres.org Computational studies using Density Functional Theory (DFT) and experimental validation have confirmed the synthesis and efficacy of these materials for dye-sensitized solar cells. nanochemres.org The focus on HOMO-LUMO energy gaps and open-circuit voltage highlights their relevance for optical and electronic applications. While these studies primarily focus on optoelectronic performance, the inherent stability of certain this compound-derived polymer backbones suggests potential for thermal resistance.
The synthesis of heat-resistant energetic compounds using a this compound bridge also underscores the thermal robustness of this linkage. Compounds like 2,2′-hydrazo-bis(2-amino-3,5-dinitropyridine) display decomposition temperatures as high as 350°C. Although developed as explosives, the high thermal stability of the core structure could potentially be adapted for creating thermostable optical materials if chromophoric properties are appropriately engineered into the molecules. The exploration of this potential remains a subject for future research.
Photocatalytic Applications
This compound and its derivatives play a significant role in the field of photocatalysis, particularly for environmental remediation, by acting as components of novel photocatalysts or as reagents in the photocatalytic process.
This compound-Enhanced Photocatalysts for Environmental Remediation
Coordination polymers derived from this compound have been synthesized and evaluated as photocatalysts for the degradation of persistent organic pollutants. A study demonstrated the synthesis of several metal-based polymers with this compound as a ligand, including [CuSO₄(H₂O)(NH₂NH₂)]n·0.5H₂O. These materials were used for the photocatalytic degradation of the antibiotic metronidazole in pharmaceutical wastewater. Under UV light, the copper-based this compound polymer achieved a maximum degradation efficiency of 92.10% after 150 minutes of irradiation, showing that such materials are a promising class of photocatalysts for water treatment.
This compound is also used as a reagent in photocatalytic systems to enhance their efficiency or to produce valuable products. In one such application, an Ag-modified TiO₂ nanomaterial was used for the photocatalytic decomposition of an aqueous this compound solution under visible light to produce hydrogen gas. The modification with silver nanoparticles enhanced the absorption of visible light and boosted the photocatalytic efficiency compared to bare TiO₂. This process not only demonstrates a method for hydrogen production but also the role of a catalyst in the decomposition of this compound itself, a reaction relevant to the remediation of this compound-contaminated water.
In other systems, this compound (as hydrazine hydrate) is used as a hydrogen source for the photocatalytic reduction of pollutants. A heterogeneous V₂O₅/TiO₂ photocatalyst under visible light irradiation effectively reduces various nitro compounds to their corresponding amines using this compound hydrate as the reductant. This green chemistry approach facilitates the sustainable production of amines, which are valuable chemical intermediates, while simultaneously remediating nitro-aromatic pollutants.
Furthermore, the photocatalytic degradation of dyes like Rhodamine B has been studied using CdO-ZnO nanocomposites. While the primary focus of this research was the degradation of the dye, the same material was also shown to be an effective fluorescent sensor for this compound. The study of interactions between photocatalysts and this compound is crucial for developing systems for both sensing and remediation of this toxic compound.
| Photocatalyst System | Target Pollutant/Process | Key Finding | Efficiency |
|---|---|---|---|
| [CuSO₄(H₂O)(NH₂NH₂)]n·0.5H₂O | Metronidazole | This compound-based coordination polymer acts as an effective photocatalyst under UV light. | 92.10% degradation after 150 min. |
| Ag-modified TiO₂ | This compound Decomposition (H₂ Production) | Visible-light active catalyst for selective H₂ production from this compound solution. | 100% H₂ selectivity within 30 min. |
| V₂O₅/TiO₂ with this compound Hydrate | Nitro Compound Reduction | This compound acts as a hydrogen source in a green photocatalytic reduction process. | Good to excellent yields of corresponding amines. |
| CdO-ZnO Nanocomposites | Rhodamine B | Effective for dye degradation and also acts as a fluorescent sensor for this compound. | 87.0% degradation after 120 min. |
Mechanistic Studies of Photocatalytic Degradation Processes
The photocatalytic degradation of organic compounds, particularly synthetic dyes with azo groups, is a critical area of environmental remediation research. The process generally relies on advanced oxidation processes (AOPs) that generate highly reactive species, most notably hydroxyl radicals (•OH), to break down pollutants.
The fundamental mechanism involves the excitation of a semiconductor photocatalyst (like TiO₂) by light energy, which creates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS). The hydroxyl radical is a powerful, non-selective oxidizing agent that attacks the azo dye molecule. acs.orgrsc.org
Key steps in the degradation mechanism include:
Hydroxyl Radical Attack: The •OH radical can attack various sites on the azo dye molecule. For dyes with aromatic rings, this often leads to the cleavage of the chromophoric azo bond (-N=N-), which is responsible for the dye's color. rsc.orgacs.org This initial step results in the decolorization of the solution.
Intermediate Formation: The cleavage of the azo linkage generates various aromatic intermediates, such as aromatic amines and phenols. acs.org In some cases, the degradation of azo dyes has been shown to produce benzene (B151609) as an intermediate product. acs.org
Mineralization: Through successive attacks by hydroxyl radicals, these organic intermediates are further oxidized, ideally leading to complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic ions. acs.org
Studies have confirmed that the degradation pathway is complex, with factors like the dye's molecular structure and pH influencing the specific intermediates formed. rsc.org For instance, the tautomeric equilibrium between the azo and hydrazone forms of a dye can affect the distribution of degradation products. rsc.org The effectiveness of the process is often enhanced by combining photocatalysis with other oxidizing agents, such as persulfate, which can generate sulfate radicals (SO₄•⁻) that also contribute to degradation. researchgate.net
Visible-Light-Driven Photocatalysis with this compound Composites
While traditional photocatalysts like TiO₂ are highly effective, they primarily operate under UV irradiation. A significant advancement is the development of composite materials capable of harnessing visible light, which constitutes a larger portion of the solar spectrum. Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor with a narrow band gap (around 2.7 eV), has emerged as a promising candidate for visible-light photocatalysis. mdpi.comresearchgate.net
However, pure g-C₃N₄ suffers from a high recombination rate of photogenerated electron-hole pairs, which limits its efficiency. researchgate.netiwaponline.com To overcome this, g-C₃N₄ is often combined with other materials to create composites with enhanced photocatalytic activity.
Diatomite/g-C₃N₄ Composites: Diatomite, a naturally occurring, porous siliceous material, serves as an excellent support matrix. Composites of diatomite and g-C₃N₄ have been synthesized that show significantly improved photocatalytic activity for the degradation of dyes like Rhodamine B and methyl orange under visible light. jim.org.cnnih.govhgxx.org The enhanced performance is attributed to:
Improved Light Absorption: The composites exhibit a red shift in their light absorption edge, allowing for better utilization of visible light. iwaponline.comnih.gov
Synergistic Effects: The electrostatic interaction between the negatively charged diatomite and g-C₃N₄ facilitates the efficient separation and migration of photogenerated electrons and holes, reducing recombination. jim.org.cnresearchgate.net
High Surface Area: Diatomite's porous structure provides a large surface area, preventing the agglomeration of g-C₃N₄ and increasing the number of exposed active sites. hgxx.org
Radical trapping experiments have shown that superoxide (B77818) radicals (•O₂⁻) are often the main active species responsible for the degradation of dyes using these composites. mdpi.comjim.org.cn The degradation efficiency of these composites can be further enhanced by adding other components, such as MnO₂. researchgate.netepa.gov
Table 1: Photocatalytic Degradation Efficiency of g-C₃N₄ Composites
| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | Time (min) | Reference |
| 2.32wt% diatomite/g-C₃N₄ | Rhodamine B | Visible Light | ~1.9x higher than pure g-C₃N₄ | - | jim.org.cn |
| 6% diatomite/Bi/g-C₃N₄ | Methyl Orange | Visible Light (λ>400nm) | 100% | 30 | hgxx.org |
| UCN (urea-derived g-C₃N₄) | Rhodamine B (10 mg/L) | Sunlight | ~100% | 20 | mdpi.com |
| p-C₃N₄ (porous g-C₃N₄) | Methyl Orange | Visible Light (λ>400nm) | 90% | 90 | iwaponline.com |
Optoelectronic and Responsive Materials
Dye Chemistry and Chromogenic Applications
Compounds featuring the this compound azo linkage (-N=N-) are central to the field of synthetic dyes. researchgate.netnih.gov This group acts as a powerful chromophore, a part of the molecule responsible for its color. steemit.commst.dk The azo group connects two or more aromatic rings, creating an extended π-conjugated system that absorbs light in the visible spectrum. steemit.comstackexchange.com The specific color of an azo dye can be fine-tuned by introducing different substituent groups (auxochromes) onto the aromatic rings, which alters the energy levels of the delocalized system and thus the wavelength of light absorbed. nih.govsteemit.com
This tunability makes azo dyes highly versatile for chromogenic applications, where a change in color signals the presence of a specific analyte. mdpi.comresearchgate.net These dyes are used as optical chemosensors for detecting various species, including metal cations and saccharides. mdpi.comrsc.org
A notable example is 4-[[4′-(N,N-dimethylamino)phenyl]diazenyl]benzoic acid, known as Dabcyl. mdpi.com Dabcyl has been successfully synthesized and evaluated as a colorimetric chemosensor for various metal cations. mdpi.comresearchgate.netresearchgate.net In the presence of specific metal ions like Pd²⁺, Sn²⁺, Fe³⁺, Hg²⁺, and Al³⁺, a solution of Dabcyl undergoes a distinct color change, often from yellow to pink or purple, which is easily visible to the naked eye. mdpi.comnih.govnih.gov This response is due to the coordination of the metal ion with the dye molecule, which perturbs the electronic structure of the chromophore.
The synthesis of these sensor dyes typically involves a two-step diazotization-coupling reaction. unb.ca An aromatic amine is first converted to a reactive diazonium salt, which is then coupled with an electron-rich aromatic compound, such as N,N-dimethylaniline in the case of Dabcyl, to form the final azo dye. mdpi.comresearchgate.net
Table 2: Chromogenic Response of Dabcyl to Metal Cations
| Analyte (Cation) | Solvent | Color Change (Visual) | Detection Limit (M) | Reference |
| Pd²⁺ | SDS/Acetonitrile (B52724) (99:1) | Yellow to Purple | 5.4 x 10⁻⁸ | nih.govnih.gov |
| Sn²⁺ | SDS/Acetonitrile (99:1) | Yellow to Magenta | 1.3 x 10⁻⁷ | nih.govnih.gov |
| Fe³⁺ | SDS/Acetonitrile (99:1) | Yellow to Magenta | 5.2 x 10⁻⁸ | nih.govnih.gov |
| Hg²⁺ | Acetonitrile | Yellow to Pink | - | mdpi.comresearchgate.net |
| Al³⁺ | Acetonitrile | Yellow to Pink | - | mdpi.comresearchgate.net |
Molecular Wires and Light-Emitting Devices
This compound-containing structures, particularly those with extended π-conjugation, are employed as organic candidates for optoelectronic applications like organic light-emitting diodes (OLEDs). nih.gov Pyrene-based molecules, known for their high fluorescence quantum efficiency and stability, are often used as blue luminophores in OLEDs. nih.govrsc.org
However, the planar nature of pyrene can lead to π-π stacking in the solid state, causing the formation of excimers and shifting the emission from pure blue to longer wavelengths (e.g., greenish-blue). nih.gov To overcome this, pyrene is often functionalized with bulky groups to prevent aggregation. Pyrene-benzimidazole derivatives are one such class of materials designed to serve as efficient blue emitters. nih.gov
Recent research has focused on developing pyrene-based emitters that can be used in non-doped OLEDs, which simplifies device architecture. chinesechemsoc.org One successful strategy involves a donor-acceptor design, such as linking a pyrene[4,5-d]imidazole (weak donor) with a pyrene unit (weak acceptor). chinesechemsoc.org This design can result in a high fraction of singlet exciton generation, leading to excellent device performance.
Table 3: Performance of Pyrene-Based OLEDs
| Emitter Material | Device Type | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |
| Pyrene-benzimidazole derivative (Compound B) | Non-doped | 4.3% | 290 | Pure Blue | (0.1482, 0.1300) | nih.gov |
| DPy (Pyrene-fluorene derivative) | TADF-sensitized | 10.4% | - | Blue | - | nih.gov |
| PyPI-Py (Pyrene[4,5-d]imidazole-pyrene) | Non-doped | 8.52% | 75,687 | Blue | (0.15, 0.22) | chinesechemsoc.org |
| Py-TPE (Pyrene-tetraphenylethylene) | Non-doped | 3.19% | 15,750 | Sky-blue | - | rsc.org |
Biological Material Interaction Studies (Excluding Clinical Data)
Design of Nitric Oxide (NO)-Releasing Polymeric Coatings
Materials capable of releasing nitric oxide (NO) are of great interest for biomedical devices due to NO's potent anti-platelet and antimicrobial properties. A key class of NO donors used for this purpose are N-diazeniumdiolates, also known as NONOates. frontiersin.orgmdpi.com These compounds contain the [N(O)NO]⁻ functional group and can be formed by reacting secondary amines with NO gas under high pressure. mdpi.comnih.gov When exposed to physiological conditions (i.e., a proton source like water), one molecule of a diazeniumdiolate can spontaneously decompose to release two molecules of NO. mdpi.comnih.gov
To create NO-releasing coatings for medical devices, diazeniumdiolate functionalities can be covalently attached to or incorporated within a polymer matrix, such as polyurethane or poly(vinyl chloride) (PVC). acs.orgnewhaven.edu This approach prevents the leaching of potentially toxic amine byproducts, as they remain bound to the polymer backbone. acs.org
One method involves fabricating coatings from aminosilane precursors immobilized on a polymer surface. mdpi.com The secondary amine sites on the silane molecules are converted into N-diazeniumdiolates. The NO payload and release kinetics can be controlled by selecting aminosilane precursors with different numbers of secondary amine sites. mdpi.com For example, coatings made with N-(3-(trimethoxysilyl)propyl)diethylenetriamine (DET3), which has two secondary amine sites, will have a different NO release profile than those made with N-(3-trimethoxysilyl)propyl)aniline (PTMSPA), which has only one. mdpi.com
The duration of NO release can be extended by incorporating additives into the polymer matrix. For instance, adding ester-capped poly(lactic-co-glycolic acid) (PLGA) to a PVC matrix containing a diazeniumdiolate can prolong NO release for up to two weeks. newhaven.edu The slow hydrolysis of PLGA generates lactic and glycolic acid, which provides the protons needed to trigger the decomposition of the diazeniumdiolate, thereby sustaining the release of NO. newhaven.edu These coatings have demonstrated significant efficacy in reducing bacterial adhesion and biofilm formation. mdpi.com
Table 4: Characteristics of NO-Releasing Polymeric Coatings
| Polymer System | NO Donor Type | Release Trigger | Duration of Release | Application/Effect | Reference |
| Polyurethane (PU) | Covalently-linked diazeniumdiolate | Physiological buffer (protons) | - | Anti-thrombogenic | acs.org |
| PVC with PLGA additive | Diazeniumdiolated dibutylhexanediamine (DBHD/N₂O₂) | PLGA hydrolysis (protons) | Up to 14 days | Anti-thrombogenic | newhaven.edu |
| PET and Silicone Elastomer | Covalently tethered aminosilane-precursor diazeniumdiolates | Protons (water) | > 24 hours | Reduced P. aeruginosa adhesion | mdpi.com |
Diazeniumdiolate Reactivity in Model Membrane Systems
The reactivity of diazeniumdiolates, particularly O2-arylated versions which can function as prodrugs, has been investigated in environments that mimic biological membranes. These model systems are crucial for understanding how these nitric oxide (NO) donors behave in proximity to cells. Cationic aggregates, such as micelles and vesicles, serve as common models for cell membranes.
One study focused on the reactivity of a model O2-arylated diazeniumdiolate prodrug, DNP-DEA/NO, with various thiols. The research examined the influence of cationic aggregates like cetyltrimethylammonium bromide (CTAB) micelles and vesicles made from dioctadecyldimethylammonium chloride (DODAC) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) on the rates of thiolysis and base hydrolysis. bohrium.com The kinetics of these reactions were measured spectrophotometrically by monitoring the formation of specific products or the decrease in the absorbance of the diazeniumdiolate. bohrium.com
The study determined the association constants for certain thiols with the model membrane vesicles. For instance, the vesicle association constants (KRSH) for glutathione and thioglycolic acid with sonicated DOTAP vesicles were determined from changes in thiol absorbance. bohrium.com The nucleophilicity of different thiols towards the model diazeniumdiolate was found to be pH-dependent, with pseudo-first-order rate constants increasing with a rise in pH. bohrium.com A Brønsted plot, which correlates the reaction rate constant with the acidity of the nucleophile, was used to illustrate the relationship between nucleophilicity and thiol basicity. bohrium.com
Table 1: Model Membrane Systems and Investigated Reactions
| Model System | Type | Compound Studied | Reactions Investigated |
|---|---|---|---|
| CTAB | Micelle | DNP-DEA/NO | Thiolysis, Base Hydrolysis |
| DODAC | Vesicle | DNP-DEA/NO | Thiolysis, Base Hydrolysis |
Modulation of Biological Pathways via Molecular Design
The molecular design of diazeniumdiolates is a key strategy for controlling their biological activity and directing their effects toward specific pathways. A primary approach involves converting the ionic diazeniumdiolate into a prodrug that can cross biological membranes and release nitric oxide (NO) only upon activation inside the target cell.
A particularly effective strategy is the O2-alkylation of the diazeniumdiolate functional group. nih.gov By attaching esterase-sensitive protecting groups at the O2-position, researchers can create prodrugs that are relatively stable in extracellular fluids like cell culture media. nih.gov Once these prodrugs enter a cell, intracellular esterases cleave the protecting group, regenerating the diazeniumdiolate ion. This leads to a concentrated intracellular release of NO. nih.gov
This targeted release mechanism can dramatically enhance the compound's biological effect. For example, acetoxymethylating the diazeniumdiolate PYRRO/NO generates a prodrug whose antiproliferative effects on cells are two to three orders of magnitude more potent than when the unprotected ionic form is simply dissolved in the external medium. nih.gov This demonstrates that molecular modification can precisely modulate the compound's interaction with cellular pathways.
Another design approach involves the use of O2-glycosylated diazeniumdiolates. These compounds are designed as potential prodrugs where the glycosyl group can be cleaved by specific enzymes, leading to targeted NO release. acs.org The stability and reactivity of these glycosylated variants can be tuned by altering the sugar moiety, offering another layer of control over their biological activity. acs.org The fundamental chemistry of diazeniumdiolates allows for a broad array of reproducible NO generation rates, enabling researchers to probe biological responses to everything from short bursts to near-steady state fluxes of NO. acs.org
Table 2: Examples of Molecular Design for Pathway Modulation
| Parent Compound | Molecular Modification | Activating Agent | Resulting Biological Effect |
|---|---|---|---|
| PYRRO/NO | Acetoxymethylation (O2-alkylation) | Intracellular Esterases | 100-1000x increase in antiproliferative potency |
Q & A
Q. What foundational methodologies are recommended for synthesizing Diazan in laboratory settings?
To synthesize this compound, begin with a literature review to identify established protocols (e.g., precursor compounds, catalysts, solvent systems). Design experiments using controlled variables (temperature, pressure, stoichiometry) and validate purity via techniques like NMR or HPLC . Purification methods (e.g., recrystallization, column chromatography) should align with this compound’s solubility and stability profiles. Document procedures rigorously to ensure reproducibility .
Q. How can researchers characterize the physical and chemical properties of this compound?
Employ spectroscopic methods (FTIR, UV-Vis) for functional group identification and structural elucidation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Solubility and reactivity studies under varying pH or solvent conditions provide insights into chemical behavior. Cross-reference data with computational models (e.g., DFT) to validate findings .
What criteria define a robust research question for studying this compound’s applications?
A strong question must be specific (e.g., “How does this compound’s electron-deficient structure influence its catalytic activity?”), measurable (quantifiable outcomes like reaction yields), and relevant (addressing gaps in catalysis or materials science). Test feasibility through pilot experiments and adjust hypotheses based on preliminary data .
Q. Which experimental controls are critical when analyzing this compound’s reactivity?
Include negative controls (reactions without this compound) and positive controls (known reactive analogs). Monitor environmental variables (humidity, oxygen levels) to isolate this compound’s role in observed outcomes. Replicate trials to distinguish reproducible effects from artifacts .
Q. How should researchers structure a literature review to contextualize this compound studies?
Systematically categorize prior work by themes (synthesis routes, applications, theoretical frameworks). Use databases like SciFinder or PubMed, filtering for peer-reviewed studies post-2010. Highlight contradictions (e.g., conflicting stability reports) to justify novel investigations .
Advanced Research Questions
Q. How to design a controlled experiment investigating this compound’s thermal stability under varying atmospheric conditions?
Use a factorial design varying temperature (25–300°C), atmosphere (N₂, O₂, vacuum), and exposure duration. Equip reactors with real-time monitoring (e.g., mass spectrometry for decomposition byproducts). Apply ANOVA to identify significant variables and interactions. Validate findings with accelerated aging tests .
Q. What strategies resolve contradictions between computational predictions and experimental data on this compound’s reactivity?
Reassess computational parameters (basis sets, solvation models) for alignment with experimental conditions. Conduct sensitivity analyses to identify error sources. If discrepancies persist, propose mechanistic hypotheses (e.g., unaccounted intermediates) and test via in-situ spectroscopic techniques .
Q. How can researchers optimize this compound’s synthesis yield while minimizing byproducts?
Implement response surface methodology (RSM) to model interactions between variables (catalyst concentration, reaction time). Use gas chromatography (GC) to quantify byproducts and iteratively refine conditions. Compare outcomes against thermodynamic simulations to identify kinetic bottlenecks .
Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s property data?
Apply machine learning algorithms (e.g., random forests) to high-dimensional datasets. Use principal component analysis (PCA) to reduce noise and identify latent variables. For non-parametric data, employ Spearman’s rank correlation or generalized additive models (GAMs) .
Q. How to ethically validate this compound’s safety profile for potential biomedical applications?
Follow institutional review board (IRB) protocols for in vitro cytotoxicity assays (e.g., MTT tests on cell lines). Publish raw data in open-access repositories for peer scrutiny. Address conflicting toxicity reports through meta-analyses, emphasizing dose-response relationships and confounding factors .
Methodological Guidelines
- Data Management: Organize datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). Include metadata for experimental conditions and instrument calibration details .
- Ethical Compliance: Document informed consent for human-derived data and adhere to Green Chemistry principles to minimize environmental impact .
- Peer Review: Preprint manuscripts on arXiv or ChemRxiv for community feedback before journal submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
